molecular formula C28H37N3O5S B15559751 LHVS

LHVS

Numéro de catalogue: B15559751
Poids moléculaire: 527.7 g/mol
Clé InChI: YUMYYTORLYHUFW-MSKIIMLESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LHVS is a useful research compound. Its molecular formula is C28H37N3O5S and its molecular weight is 527.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-4-methyl-1-oxopentan-2-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O5S/c1-22(2)21-26(30-28(33)31-16-18-36-19-17-31)27(32)29-24(14-13-23-9-5-3-6-10-23)15-20-37(34,35)25-11-7-4-8-12-25/h3-12,15,20,22,24,26H,13-14,16-19,21H2,1-2H3,(H,29,32)(H,30,33)/b20-15+/t24-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMYYTORLYHUFW-MSKIIMLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)/C=C/S(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LHVS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Leucyl-homophenylalanyl-vinyl sulfone (LHVS) inhibitors. It is designed to be a core resource for researchers, scientists, and drug development professionals working with this class of compounds. This guide delves into the molecular interactions, biochemical effects, and cellular consequences of this compound inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.

Core Mechanism of Action: Irreversible Covalent Inhibition

This compound is a potent, cell-permeable, and irreversible inhibitor of a range of proteases, with a particular emphasis on cysteine proteases such as cathepsins.[1] Its mechanism of action is centered around the covalent modification of the active site of these enzymes, rendering them permanently inactive.

The key to this irreversible inhibition lies in the vinyl sulfone functional group. This electrophilic "warhead" is susceptible to nucleophilic attack by the catalytic residue in the active site of the target protease. In the case of cysteine proteases, the active site contains a highly reactive cysteine residue. The sulfhydryl group (-SH) of this cysteine acts as the nucleophile, attacking the β-carbon of the vinyl sulfone group in a Michael addition reaction. This results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme.

This covalent modification is essentially irreversible under physiological conditions, leading to the permanent inactivation of the enzyme. While this compound is known to be a non-selective inhibitor, it demonstrates high potency against several members of the cathepsin family.[1]

Below is a diagram illustrating the covalent modification of a cysteine protease active site by this compound.

G cluster_0 Enzyme Active Site (Cysteine Protease) cluster_1 This compound Inhibitor cluster_2 Covalent Adduct Formation (Irreversible) Enzyme_Cys Cysteine Residue (Cys-SH) Vinyl_Sulfone Vinyl Sulfone Group (electrophilic warhead) Enzyme_Cys->Vinyl_Sulfone Nucleophilic Attack This compound Leucyl-homophenylalanyl-vinyl sulfone This compound->Vinyl_Sulfone contains Covalent_Adduct Enzyme-LHVS Covalent Complex (Thioether bond) Vinyl_Sulfone->Covalent_Adduct Forms

Caption: Covalent modification of a cysteine protease by this compound.

Beyond cysteine proteases, peptide vinyl sulfones like this compound have also been shown to covalently modify the active site threonine of the catalytic β subunits of the proteasome.[2] This expands the range of cellular processes that can be affected by this inhibitor.

Quantitative Inhibition Data

The potency of this compound against various proteases has been quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes available quantitative data for this compound against several key proteases.

Target EnzymeInhibitorIC50KiAssay ConditionsReference
Cathepsin SThis compound1-5 nM-HOM2 cells[1]
Cathepsin KThis compound--Inhibition observed at 5 µM[1]
Cathepsin LThis compound--Inhibition observed at 5 µM[1]
Cathepsin BThis compound--Inhibition observed at 5 µM[1]
T. gondii invasionThis compound10 µM-Cell-based assay[1]
Proteasome (Chymotrypsin-like)Z-L3VSPotent Inhibition-In vitro with fluorogenic peptides[2]
Proteasome (Trypsin-like)Z-L3VSModerate Inhibition-In vitro with fluorogenic peptides[2]
Proteasome (Peptidylglutamyl-peptidase)Z-L3VS*Moderate Inhibition-In vitro with fluorogenic peptides[2]

Note: Z-L3VS (carboxybenzyl-leucyl-leucyl-leucine vinyl sulfone) is a peptide vinyl sulfone similar to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Enzyme Inhibition Assay (Fluorometric)

This protocol describes a general method to determine the inhibitory potency of this compound against a purified cysteine protease (e.g., Cathepsin S) using a fluorogenic substrate.

Materials:

  • Purified recombinant human Cathepsin S

  • This compound (stock solution in DMSO)

  • Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)

  • Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified Cathepsin S in cold assay buffer to the desired working concentration.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration in the assay is below 1%.

  • Assay Plate Setup:

    • To appropriate wells of the 96-well plate, add 50 µL of the diluted enzyme solution.

    • Add 2 µL of the serially diluted this compound or DMSO (for the no-inhibitor control) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 48 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G A Prepare Reagents (Enzyme, this compound, Substrate) B Add Enzyme to 96-well plate A->B C Add this compound dilutions (and DMSO control) B->C D Pre-incubate (37°C, 30 min) C->D E Add Substrate to initiate reaction D->E F Measure Fluorescence (kinetic read) E->F G Calculate Initial Velocity (V₀) F->G H Plot % Inhibition vs. [this compound] and determine IC50 G->H

Caption: Workflow for the enzyme inhibition assay.

Cell-Based Cathepsin Activity Assay (Competitive Activity-Based Protein Profiling)

This protocol describes a method to assess the inhibition of intracellular cathepsin activity by this compound in living cells using a competitive activity-based protein profiling (cABPP) approach.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • This compound (stock solution in DMSO)

  • Pan-reactive cysteine protease activity-based probe (ABP) with a fluorescent reporter (e.g., a Bodipy-labeled probe)

  • Cell lysis buffer (e.g., RIPA buffer)

  • SDS-PAGE gels and electrophoresis apparatus

  • In-gel fluorescence scanner

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency in appropriate multi-well plates.

    • Treat the cells with varying concentrations of this compound (and a DMSO control) for a specified time (e.g., 1-2 hours) at 37°C.

  • Activity-Based Probe Labeling:

    • After the inhibitor treatment, add the fluorescent ABP to the cells at a final concentration optimized for labeling.

    • Incubate the cells with the ABP for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis:

    • Wash the cells with cold PBS to remove excess probe.

    • Lyse the cells directly in the wells using cold lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate.

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins on an SDS-PAGE gel.

  • In-Gel Fluorescence Scanning:

    • Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the ABP's fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to the active cathepsins.

    • A decrease in fluorescence intensity with increasing concentrations of this compound indicates inhibition of the target cathepsins.

    • The concentration of this compound that causes a 50% reduction in fluorescence can be determined as the cellular IC50.

G A Treat cells with varying [this compound] B Incubate with fluorescent Activity-Based Probe (ABP) A->B C Lyse cells and collect protein B->C D Separate proteins by SDS-PAGE C->D E Scan gel for fluorescence D->E F Quantify band intensity to determine inhibition E->F

Caption: Workflow for competitive activity-based protein profiling.

Impact on Cellular Signaling Pathways

The broad inhibitory profile of this compound against cathepsins and the proteasome suggests its potential to modulate various cellular signaling pathways.

MHC Class II Antigen Presentation Pathway

Cysteine proteases, particularly Cathepsin S and Cathepsin L, play a critical role in the processing of the invariant chain (Ii), a chaperone protein associated with newly synthesized MHC class II molecules.[3] The stepwise degradation of the invariant chain is essential for the subsequent loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells.

By inhibiting these cathepsins, this compound can interfere with the proper processing of the invariant chain. This leads to the accumulation of Ii fragments and impairs the loading of antigenic peptides, ultimately downregulating the presentation of antigens via the MHC class II pathway. Evidence suggests that this compound at nanomolar concentrations can inhibit the degradation of the invariant chain in cells.[3]

The following diagram illustrates the points of inhibition by this compound in the MHC class II antigen presentation pathway.

G cluster_0 Endoplasmic Reticulum cluster_1 Endocytic Pathway cluster_2 Cell Surface MHC II + Ii complex synthesis MHC II + Ii complex synthesis Ii Degradation Ii Degradation MHC II + Ii complex synthesis->Ii Degradation Transport CLIP removal CLIP removal Ii Degradation->CLIP removal Peptide Loading Peptide Loading CLIP removal->Peptide Loading Antigen Presentation to CD4+ T-cell Antigen Presentation to CD4+ T-cell Peptide Loading->Antigen Presentation to CD4+ T-cell Transport This compound This compound This compound->Ii Degradation Inhibits Cathepsins S & L

Caption: this compound inhibits MHC class II antigen presentation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled, in part, by the proteasome-mediated degradation of its inhibitor, IκB.

Given that peptide vinyl sulfones can inhibit the proteasome, it is plausible that this compound could modulate the NF-κB pathway.[2] Inhibition of the proteasome would prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of target genes. This would lead to a downregulation of the inflammatory response. However, direct experimental evidence specifically demonstrating the modulation of the NF-κB pathway by this compound is currently limited in the readily available scientific literature.

The following diagram illustrates the potential, yet to be definitively confirmed, mechanism of this compound-mediated inhibition of the NF-κB pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus IKK Activation IKK Activation Stimulus->IKK Activation IkB Phosphorylation IkB Phosphorylation IKK Activation->IkB Phosphorylation IkB Degradation (Proteasome) IkB Degradation (Proteasome) IkB Phosphorylation->IkB Degradation (Proteasome) NF-kB (active) NF-kB (active) IkB Degradation (Proteasome)->NF-kB (active) Proteasome Proteasome NF-kB/IkB Complex NF-kB/IkB Complex NF-kB/IkB Complex->IkB Phosphorylation Nuclear Translocation Nuclear Translocation NF-kB (active)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription This compound This compound This compound->Proteasome Inhibits (Potential)

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a powerful research tool for studying the roles of cysteine proteases and the proteasome in various biological processes. Its mechanism as an irreversible, covalent inhibitor provides a potent and lasting effect on its target enzymes. The ability of this compound to modulate critical cellular pathways, such as MHC class II antigen presentation, highlights its potential for further investigation in immunology and drug development. While its effect on the NF-κB pathway is plausible, further direct experimental validation is required to fully elucidate this aspect of its activity. This technical guide provides a foundational understanding of the mechanism of action of this compound, which can be built upon with further targeted research.

References

The Functional Core of LHVS Vinyl Sulfone Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LHVS (L-homo-leucine vinyl sulfone) series of compounds, particularly morpholinurea-leucine-homophenylalanine-vinylsulfone-phenyl (Mu-Leu-Hph-VSPh), represents a class of potent, irreversible inhibitors of cysteine proteases. Initially developed as tools for studying the function of these enzymes, their high efficacy and selectivity have positioned them as valuable assets in drug discovery and development, particularly in the fields of immunology, oncology, and parasitology. This technical guide provides a comprehensive overview of the function, mechanism of action, and practical applications of this compound compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of their impact on key cellular signaling pathways.

Core Function and Mechanism of Action

This compound vinyl sulfone compounds are mechanism-based inhibitors that specifically target the active site of cysteine proteases. The core of their function lies in the vinyl sulfone moiety, which acts as a Michael acceptor. The catalytic cysteine residue in the active site of the protease performs a nucleophilic attack on the β-carbon of the vinyl sulfone. This results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, leading to its irreversible inactivation. The specificity of this compound compounds for different cysteine proteases is determined by the peptide-like scaffold, which interacts with the substrate-binding pockets of the target enzyme.

dot

Figure 1: Mechanism of irreversible inhibition of cysteine proteases by this compound.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound and its analogs is quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values provide a standardized measure of inhibitory potency and selectivity against various cysteine proteases.

Target EnzymeInhibitorKi (nM)IC50 (nM)SpeciesReference
Cathepsin SThis compound (Mu-Leu-Hph-VSPh)5.9-Human[1]
Cathepsin LThis compound (Mu-Leu-Hph-VSPh)0.72-Human[1]
Cathepsin BThis compound (Mu-Leu-Hph-VSPh)39-Human[1]
Cathepsin KThis compound (Mu-Leu-Hph-VSPh)--Human[2]
CruzainThis compound (Mu-Leu-Hph-VSPh)0.22-T. cruzi[1]

Experimental Protocols

Synthesis of Morpholinurea-Leucine-Homophenylalanine-Vinylsulfone-Phenyl (this compound)

This protocol outlines a plausible synthetic route for this compound based on established methods for peptidyl vinyl sulfone synthesis.

Materials:

  • Fmoc-L-homophenylalanine

  • (R)-3-amino-1-(phenylsulfonyl)-1-pentene

  • Morpholine (B109124)

  • Triphosgene (B27547)

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)

Procedure:

  • Resin Loading: Swell the Rink Amide resin in DMF. Couple Fmoc-L-homophenylalanine to the resin using HBTU and DIPEA in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the homophenylalanine residue.

  • Coupling of Leucine: In a separate flask, activate Fmoc-L-leucine with HBTU and DIPEA in DMF. Add this solution to the deprotected resin and allow it to react to form the dipeptide.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF.

  • Formation of Morpholine Urea: Dissolve morpholine in DCM and cool to 0°C. Add a solution of triphosgene in DCM dropwise. After stirring, add DIPEA. To this activated morpholine solution, add the deprotected dipeptide on resin.

  • Cleavage from Resin: Cleave the morpholinurea-leucyl-homophenylalanine from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Coupling to Vinyl Sulfone: Dissolve the cleaved peptide and (R)-3-amino-1-(phenylsulfonyl)-1-pentene in DMF. Add HBTU and DIPEA and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purification: Purify the final this compound product by reverse-phase high-performance liquid chromatography (RP-HPLC).

dot

Synthesis_Workflow Start Fmoc-Hph-Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Start->Deprotection1 Coupling_Leu Couple Fmoc-Leu (HBTU/DIPEA) Deprotection1->Coupling_Leu Deprotection2 Fmoc Deprotection (Piperidine/DMF) Coupling_Leu->Deprotection2 Urea_Formation Add Morpholine Urea Moiety (Triphosgene/Morpholine) Deprotection2->Urea_Formation Cleavage Cleave from Resin (TFA) Urea_Formation->Cleavage Coupling_VS Couple to Vinyl Sulfone (HBTU/DIPEA) Cleavage->Coupling_VS Purification RP-HPLC Purification Coupling_VS->Purification

Figure 2: Synthetic workflow for this compound vinyl sulfone compound.

Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to identify the cellular targets of this compound by competing for binding with a broad-spectrum cysteine protease activity-based probe.

Materials:

  • Cell lysate of interest

  • This compound compound

  • Broad-spectrum cysteine protease activity-based probe with a reporter tag (e.g., biotinylated or fluorescently tagged iodoacetamide (B48618) or acyloxymethyl ketone)

  • SDS-PAGE gels

  • Streptavidin beads (for biotinylated probes)

  • Fluorescence scanner or Western blot imaging system

  • Mass spectrometer

Procedure:

  • Proteome Preparation: Prepare a cell lysate in a suitable buffer (e.g., PBS with a mild non-ionic detergent). Determine the protein concentration.

  • Inhibitor Incubation: Aliquot the proteome and incubate with varying concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C to allow for target engagement.

  • Probe Labeling: Add the broad-spectrum activity-based probe to each sample and incubate for an additional 30-60 minutes at 37°C.

  • Analysis:

    • Gel-based: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescence scanner (for fluorescent probes) or by streptavidin-HRP blotting (for biotinylated probes). A decrease in signal in the this compound-treated lanes compared to the control indicates target engagement.

    • Mass Spectrometry-based: For biotinylated probes, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins on-bead with trypsin. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were outcompeted by this compound.

dot

ABPP_Workflow Proteome Cell Lysate (Proteome) Incubation Incubate with this compound (or Vehicle Control) Proteome->Incubation Probe_Labeling Add Broad-Spectrum Activity-Based Probe Incubation->Probe_Labeling Analysis Analysis Probe_Labeling->Analysis Gel_Based Gel-Based Analysis (SDS-PAGE, Fluorescence/Blotting) Analysis->Gel_Based Visualize MS_Based Mass Spectrometry Analysis (Streptavidin Enrichment, LC-MS/MS) Analysis->MS_Based Identify Target_ID Identification of this compound Targets Gel_Based->Target_ID MS_Based->Target_ID

Figure 3: Competitive activity-based protein profiling workflow.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on a cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) in fresh culture medium.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Impact on Cellular Signaling Pathways

MHC Class II Antigen Presentation

Cysteine proteases, particularly cathepsin S, play a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[3][4] this compound, by inhibiting cathepsin S, disrupts this pathway, leading to the accumulation of Ii cleavage fragments and impaired loading of antigenic peptides onto MHC class II molecules.[2][5] This ultimately reduces the presentation of antigens to CD4+ T cells, thereby modulating the adaptive immune response.[5]

dot

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Endosome Endosome/Lysosome MHC_II_Synthesis MHC Class II Synthesis Ii_Association Invariant Chain (Ii) Association MHC_II_Synthesis->Ii_Association Ii_Degradation Ii Degradation Ii_Association->Ii_Degradation Transport CLIP_Fragment CLIP Fragment Accumulation Ii_Degradation->CLIP_Fragment Leads to (if inhibited) Peptide_Loading Antigenic Peptide Loading Ii_Degradation->Peptide_Loading Enables Cathepsin_S Cathepsin S Cathepsin_S->Ii_Degradation Mediates Antigen_Presentation Antigen Presentation to CD4+ T-cells Peptide_Loading->Antigen_Presentation Leads to This compound This compound This compound->Cathepsin_S Inhibits

Figure 4: this compound disrupts MHC class II antigen presentation by inhibiting Cathepsin S.

Autophagy

Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the cargo is degraded by lysosomal hydrolases, including cathepsins.[6][7] Inhibition of cathepsins by compounds like this compound can impair the degradation of autolysosomal content, leading to the accumulation of autophagosomes.[8] This can be monitored by observing the levels of autophagy markers such as LC3-II (which associates with the autophagosome membrane) and p62/SQSTM1 (an autophagy receptor that is itself degraded during autophagy). An accumulation of both LC3-II and p62 is indicative of a blockage in autophagic flux.

dot

Autophagy_Pathway Cellular_Stress Cellular Stress (e.g., Nutrient Deprivation) Autophagosome_Formation Autophagosome Formation (LC3-I to LC3-II conversion) Cellular_Stress->Autophagosome_Formation Cargo_Sequestration Cargo Sequestration (p62-mediated) Autophagosome_Formation->Cargo_Sequestration Autolysosome_Formation Autolysosome Formation (Fusion with Lysosome) Cargo_Sequestration->Autolysosome_Formation Degradation Cargo Degradation Autolysosome_Formation->Degradation Autophagic_Flux_Block Autophagic Flux Blockage (Accumulation of LC3-II and p62) Degradation->Autophagic_Flux_Block Leads to (if inhibited) Recycling Nutrient Recycling Degradation->Recycling Cathepsins Cathepsins Cathepsins->Degradation Mediates This compound This compound This compound->Cathepsins Inhibits

Figure 5: this compound can impair autophagic flux by inhibiting cathepsin-mediated degradation.

Conclusion

This compound vinyl sulfone compounds are indispensable tools for the study of cysteine protease function and hold significant promise as therapeutic leads. Their well-defined mechanism of action, coupled with their high potency and increasing selectivity, allows for the precise dissection of the roles of specific proteases in complex biological processes. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to effectively utilize these compounds in their own investigations, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Discovery and Development of Legumain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Legumain as a Therapeutic Target

Legumain, also known as Asparaginyl Endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family of clan CD proteases.[1][2] It exhibits strict specificity for cleaving peptide bonds C-terminal to asparagine and, under certain conditions, aspartic acid residues.[2][3][4] Initially identified in leguminous plants, this enzyme is conserved in mammals and plays a crucial role in various physiological processes, including antigen presentation via the MHC class II pathway and protein degradation.[3][5][6]

Legumain is synthesized as an inactive zymogen (prolegumain) which, upon trafficking to the acidic environment of endolysosomes, undergoes autocatalytic activation.[2][7][8] While its primary localization is within lysosomes, active legumain has also been detected in the nucleus, cytosol, and the extracellular space, where its activity is often stabilized by interactions with other proteins like integrin αvβ3.[5][9][10]

Crucially, legumain is overexpressed in various solid tumors, including breast, colon, and prostate cancers, as well as in tumor-associated macrophages (TAMs).[3][8][11][12] This overexpression is strongly correlated with tumor growth, invasion, and metastasis, making legumain a compelling molecular target for the development of novel anticancer therapies.[3][8][11] Its role in degrading the extracellular matrix and activating other proteases further underscores its significance in cancer progression.[13]

This guide provides a comprehensive overview of the strategies, methodologies, and key findings in the discovery and development of small molecule inhibitors targeting legumain.

Legumain Inhibitor Scaffolds and Discovery Strategies

The development of potent and selective legumain inhibitors is paramount for both elucidating its biological functions and for therapeutic applications.[5][6] Research has led to the discovery of several classes of inhibitors, ranging from endogenous proteins to synthetic small molecules.

Endogenous Protein Inhibitors

The activity of legumain is naturally regulated by endogenous protein inhibitors, primarily from the cystatin superfamily.[10]

  • Cystatins: Certain members of the type 2 cystatin family, such as cystatin C, E/M, and F, are potent legumain inhibitors.[14] Cystatin E/M is the most powerful endogenous inhibitor identified, with a sub-nanomolar inhibition constant.[14] These proteins bind to the legumain active site in a substrate-like manner, with a conserved asparagine residue in their reactive center loop acting as the P1 anchor.[14]

  • Mycocypins: These fungal inhibitors also target the active site of legumain in a competitive, substrate-like fashion, with the interaction stabilized by isoform-specific exosites.[1]

Synthetic Small Molecule Inhibitors

Synthetic inhibitors are crucial for therapeutic development due to their favorable pharmacological properties. Several scaffolds have been explored, often featuring a "warhead" moiety that irreversibly reacts with the catalytic cysteine (Cys189) in the legumain active site.[10]

  • Michael Acceptors: A series of inhibitors based on the Cbz-L-Ala-L-Ala-L-Asn backbone and incorporating a Michael acceptor warhead have been shown to cause irreversible inhibition of legumain.[15] The RR-11a analog is a notable example of an aza-peptide Michael acceptor.[4]

  • Aza-Asparagine (Aza-Asn) Derivatives: To overcome intramolecular cyclization issues, asparagine analogs like aza-asparagine have been integrated into inhibitor designs.[15] Aza-Asn epoxides and halomethylketones are highly effective scaffolds. The Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone is a potent and selective irreversible inhibitor.[15] Similarly, the aza-Asn epoxide inhibitor LI-1 demonstrates significantly higher potency compared to related acyloxymethylketone structures.[16]

  • Acyloxymethylketones (AOMKs): This class of cell-permeable, irreversible inhibitors has proven effective in both enzymatic and cellular assays.[6][17] The compound MV026630 is a potent example from this series, capable of inactivating cellular legumain and disrupting antigen presentation.[6]

  • Other Small Molecules: High-throughput screening of compound libraries has identified non-peptidic inhibitors. For instance, proton pump inhibitors (PPIs) like lansoprazole, esomeprazole, and omeprazole (B731) have been shown to inhibit legumain.[18][19] Lansoprazole acts as a direct covalent inhibitor by forming a disulfide bond with the active site cysteine.[19]

Quantitative Data of Legumain Inhibitors

The potency of various legumain inhibitors has been quantified using different metrics. The following table summarizes key data for comparison.

Inhibitor ClassCompound NamePotency MetricValueTarget Species/EnzymeReference(s)
Synthetic Small Molecule Legumain inhibitor 1IC₅₀3.6 nMLegumain[4]
RR-11aIC₅₀31-55 nMLegumain[4]
RR-11a analogIC₅₀31 nMS. mansoni Legumain[4]
Aza-Asn Epoxide LI-1IC₅₀11.5 nMRecombinant Legumain[16]
Acyloxymethylketone LI-0IC₅₀704 nMRecombinant Legumain[16]
Aza-Asn Halomethylketone Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketonek(obs)/[I]139,000 M⁻¹s⁻¹Porcine Legumain[15]
Acyloxymethylketone MV026630kobs/[I]1.09 x 10⁵ M⁻¹s⁻¹Mammalian AEP[6][17]
Endogenous Protein Cystatin E/MKᵢ0.0016 nMLegumain[14]
Macrocypin 1 (rMcp1)Kᵢ3.3 nMLegumain[14]
Macrocypin 3 (rMcp3)Kᵢ9.2 nMLegumain[14]
Clitocypin (rClt)Kᵢ21.5 nMLegumain[14]

Key Experimental Protocols

The identification and characterization of legumain inhibitors rely on robust and sensitive assays. The fluorogenic enzyme activity assay is a cornerstone of high-throughput screening and potency determination.

High-Throughput Fluorogenic Enzyme Activity Assay

This protocol is adapted for a 384-well plate format, suitable for screening large compound libraries.[11]

  • Assay Principle: The assay measures the activity of legumain by monitoring the cleavage of a specific fluorogenic substrate, such as Ac-Trp-Leu-Ala-7-amino-4-methylcoumarin (Ac-WLA-AMC) or Z-Ala-Ala-Asn-AMC (AAN-AMC).[11][20] In its intact form, the substrate is non-fluorescent. Upon cleavage by active legumain, the highly fluorescent AMC group is released.[11] The fluorescence intensity is directly proportional to enzymatic activity. Potential inhibitors will reduce the rate of AMC release, leading to a decrease in the fluorescent signal.[11]

  • Reagents and Materials:

    • Assay Buffer: 50 mM MES, 250 mM NaCl, 1 mM DTT, 0.01% Brij-35, pH 6.0.[11] (Note: Optimal pH for legumain activity is typically 5.5 - 6.0).[11]

    • Recombinant Human Legumain: Stock solution prepared in assay buffer. A typical final concentration in the assay is 1-2 nM.[11][20]

    • Fluorogenic Substrate (e.g., Ac-WLA-AMC): 10 mM stock solution in DMSO. The final concentration should be near the Km value (approx. 10-20 µM).[11]

    • Test Compounds: Stock solutions prepared in 100% DMSO.

    • Positive Control: A known legumain inhibitor.[11]

    • Negative Control: DMSO vehicle.[11]

    • Assay Plates: Black, opaque 384-well microplates.

    • Fluorescence Plate Reader: Capable of excitation at ~380 nm and emission detection at ~460 nm.[20]

  • Experimental Procedure:

    • Compound Dispensing: Add 200 nL of test compounds, positive control, or negative control (DMSO) to the wells of the 384-well assay plate.

    • Enzyme Addition: Add 10 µL of diluted legumain solution (e.g., 2 nM in assay buffer for a final concentration of 1 nM) to each well.[11]

    • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature. This allows the test compounds to interact with the enzyme before the substrate is introduced.[11]

    • Reaction Initiation: Add 10 µL of the substrate solution (e.g., 20 µM Ac-WLA-AMC in assay buffer for a final concentration of 10 µM) to each well to start the enzymatic reaction.

    • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every 30-60 seconds for 30-60 minutes).[16][20]

    • Data Analysis: The rate of reaction (slope of fluorescence vs. time) is calculated for each well. The percent inhibition for each test compound is determined relative to the positive and negative controls. For potent hits, dose-response curves are generated to determine the IC₅₀ value. The quality of the assay can be assessed by calculating the Z'-factor, with a value between 0.5 and 1.0 indicating an excellent assay.[11]

Visualizations: Pathways and Processes

Understanding the biological context and the discovery workflow is crucial for inhibitor development. The following diagrams illustrate key concepts.

Legumain_Signaling_Pathway_in_Cancer cluster_legumain Legumain (AEP) cluster_outcomes Cellular Outcomes LGMN Active Legumain MMP2_pro Pro-MMP-2 LGMN->MMP2_pro Cleavage MMP9_pro Pro-MMP-9 LGMN->MMP9_pro Cleavage p53 p53 LGMN->p53 Cleavage at N311 MMP2_active Active MMP-2 MMP2_pro->MMP2_active Activation MMP9_active Active MMP-9 MMP9_pro->MMP9_active Activation p53_frag p53 Fragments (Inactive) p53->p53_frag Inactivation Metastasis Invasion & Metastasis MMP2_active->Metastasis MMP9_active->Metastasis p53_frag->Metastasis Loss of Suppression

Caption: Legumain's role in cancer progression via substrate activation/inactivation.

HTS_Workflow_for_Legumain_Inhibitors start Compound Library screen Primary HTS Assay (e.g., Fluorogenic Assay) start->screen hits Initial Hits screen->hits confirm Hit Confirmation & Re-testing hits->confirm dose_response Dose-Response Curves (IC50 Determination) confirm->dose_response secondary Secondary Assays (Selectivity, MoA) dose_response->secondary lead_opt Lead Optimization (SAR Studies) secondary->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: High-throughput screening (HTS) workflow for legumain inhibitor discovery.

SAR_Logic_Diagram cluster_modifications Modifications & Activity scaffold Core Scaffold R1 R2 Warhead r1_mod R1 = Small, Lipophilic scaffold:r1->r1_mod r2_mod R2 = H-bond Donor scaffold:r2->r2_mod r1_bad R1 = Large, Polar scaffold:r1->r1_bad r2_bad R2 = Bulky Group scaffold:r2->r2_bad activity_high High Potency r1_mod->activity_high r2_mod->activity_high activity_low Low Potency r1_bad->activity_low r2_bad->activity_low

Caption: A simplified Structure-Activity Relationship (SAR) concept for inhibitor optimization.

References

LHVS: A Technical Guide for the Study of Cathepsins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-homoarginine vinyl sulfone (LHVS) as a powerful tool compound for the investigation of cathepsins. This document details its mechanism of action, specificity, and applications in research, complete with experimental protocols and quantitative data to support laboratory use.

Introduction to this compound and Cathepsins

Cathepsins are a family of proteases, primarily located in lysosomes, that play crucial roles in protein degradation and turnover.[1][2] This family includes several classes of enzymes, with cysteine cathepsins (e.g., B, K, L, and S) being some of the most extensively studied due to their involvement in a wide range of physiological and pathological processes, including immune responses, bone remodeling, and cancer progression.[3][4][5] The dysregulation of cathepsin activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention and key subjects of basic research.

This compound (morpholinurea-leucine-homophenylalanine-vinyl sulfone-phenyl) is a potent, irreversible, and cell-permeable inhibitor of cysteine cathepsins. Its vinyl sulfone moiety acts as a Michael acceptor, forming a covalent bond with the active site cysteine residue of these proteases, leading to their inactivation.[1] While it is a broad-spectrum inhibitor of this class of enzymes, its varying potency against different cathepsins allows for its use as a tool for dissecting their individual contributions to biological processes.[2]

Mechanism of Action

The inhibitory activity of this compound is conferred by its vinyl sulfone warhead. This electrophilic group is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine residue present in all cysteine cathepsins. This reaction proceeds via a Michael addition, resulting in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme. This irreversible inhibition makes this compound a valuable tool for activity-based protein profiling (ABPP), a technique used to label and identify active enzymes in complex biological samples.

cluster_Enzyme Cathepsin Active Site cluster_Inhibitor This compound Active_Cysteine Cys-SH (Active Site Nucleophile) Vinyl_Sulfone Vinyl Sulfone Moiety (Electrophile) Active_Cysteine->Vinyl_Sulfone Nucleophilic Attack (Michael Addition) Covalent_Adduct Irreversible Thioether Bond (Inactive Enzyme) Vinyl_Sulfone->Covalent_Adduct Forms Start Start: Cell Lysate Pre_incubation Pre-incubate with varying concentrations of this compound Start->Pre_incubation Labeling Add fluorescently-tagged pan-cathepsin ABP Pre_incubation->Labeling SDS_PAGE Separate proteins by SDS-PAGE Labeling->SDS_PAGE Scanning Visualize labeled cathepsins with a fluorescence scanner SDS_PAGE->Scanning Analysis Quantify band intensities and determine IC50 values Scanning->Analysis cluster_TumorCell Tumor Cell cluster_ECM Extracellular Matrix cluster_Metastasis Tumor Progression Cathepsin_B Cathepsin B Pro_uPA pro-uPA Cathepsin_B->Pro_uPA Activates ECM_Components ECM Components (e.g., Collagen, Laminin) Cathepsin_B->ECM_Components Degrades uPA uPA Pro_uPA->uPA Invasion Invasion uPA->Invasion Degraded_ECM Degraded ECM ECM_Components->Degraded_ECM Degraded_ECM->Invasion Metastasis Metastasis Invasion->Metastasis cluster_APC Antigen Presenting Cell (APC) Endosome Endosome/Lysosome Cathepsin_S Cathepsin S Endosome->Cathepsin_S MHCII_Ii MHC class II-Ii Complex MHCII_Ii->Endosome CLIP CLIP Fragment MHCII_Ii->CLIP Cathepsin_S->MHCII_Ii Degrades Ii Antigenic_Peptide Antigenic Peptide CLIP->Antigenic_Peptide Exchanged for MHCII_Peptide MHC class II-Peptide Complex Cell_Surface Cell Surface MHCII_Peptide->Cell_Surface Transported to Antigen Exogenous Antigen Antigen->Endosome Antigenic_Peptide->MHCII_Peptide T_Cell CD4+ T Cell Cell_Surface->T_Cell Presents to

References

A Technical Guide to Foundational Research on Vinyl Sulfone Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on vinyl sulfone protease inhibitors, a pivotal class of compounds in the field of enzymology and drug development. Vinyl sulfones are mechanism-based irreversible inhibitors that have shown significant promise, particularly against cysteine proteases. Their unique mode of action and therapeutic potential, especially in parasitic diseases, have made them a subject of intense study.

Introduction to Vinyl Sulfone Inhibitors

Vinyl sulfones are a class of potent, small-molecule inhibitors that target cysteine proteases.[1] These enzymes are crucial in various physiological and pathological processes, including immune responses, protein degradation, and the life cycles of parasites.[2][3] The defining feature of a vinyl sulfone inhibitor is its electrophilic vinyl group attached to a sulfonyl moiety, which acts as a "warhead" for covalent modification of the target enzyme.

Their selectivity for cysteine proteases over other classes, such as serine proteases, and their stability in the absence of the target enzyme make them attractive candidates for drug development.[4] Prominent examples like K11777 (also known as K777) have progressed to clinical studies, highlighting the therapeutic potential of this inhibitor class.[5][6]

Mechanism of Action

Vinyl sulfone inhibitors function as irreversible, mechanism-based inhibitors. The inhibition process involves a covalent Michael addition reaction with the catalytic cysteine residue in the active site of the protease.

The key steps are:

  • Binding: The inhibitor first binds non-covalently to the enzyme's active site. The peptidyl portion of the inhibitor fits into the enzyme's subsites (S1, S2, etc.), ensuring specificity.[4]

  • Activation: Within the active site, the catalytic histidine residue, acting as a general base, deprotonates the active site cysteine thiol, forming a highly nucleophilic thiolate anion.[4]

  • Covalent Attack: This thiolate anion then performs a nucleophilic attack on the β-carbon of the inhibitor's vinyl group.[4][7]

  • Irreversible Alkylation: A stable thioether bond is formed, covalently and irreversibly alkylating the enzyme. A subsequent protonation of the resulting carbanion stabilizes the complex, rendering the enzyme permanently inactive.[7][8]

This mechanism is highly efficient, with some inhibitors displaying second-order rate constants that approach the diffusion limit.[9]

Mechanism_of_Action cluster_0 Enzyme Active Site cluster_1 Vinyl Sulfone Inhibitor Cys_Thiol Cysteine Thiol (Cys-SH) Initial_Complex Non-covalent Binding Cys_Thiol->Initial_Complex Thiolate_Formation Deprotonation Cys_Thiol->Thiolate_Formation Activated by His His Histidine (His) His->Initial_Complex Inhibitor R-SO₂-CH=CH₂ Inhibitor->Initial_Complex Initial_Complex->Thiolate_Formation Nucleophilic_Attack Michael Addition (Covalent Bond) Thiolate_Formation->Nucleophilic_Attack Attacks β-carbon Inactive_Enzyme Irreversibly Inhibited Enzyme Nucleophilic_Attack->Inactive_Enzyme

Caption: Covalent inhibition of a cysteine protease by a vinyl sulfone.

Key Therapeutic Applications and Targets

The primary application of vinyl sulfone inhibitors has been in combating parasitic diseases where cysteine proteases are essential virulence factors.[1]

  • Chagas Disease: Caused by Trypanosoma cruzi, the major cysteine protease cruzain is a validated drug target. The vinyl sulfone K11777 is a potent inhibitor of cruzain and has been a clinical candidate for treating Chagas' disease.[8][10]

  • Malaria: The Plasmodium falciparum cysteine proteases, falcipain-2 and falcipain-3, are critical for hemoglobin degradation by the parasite.[11] Vinyl sulfones effectively inhibit these proteases, blocking parasite development at nanomolar concentrations.[12][13]

  • African Trypanosomiasis: Rhodesain, a cysteine protease from Trypanosoma brucei, is another key target for vinyl sulfone inhibitors in the treatment of sleeping sickness.[1][14][15]

  • Human Cathepsins: Beyond parasitic diseases, vinyl sulfones show activity against human cysteine proteases like cathepsins L and B, which are implicated in cancer progression.[5]

Quantitative Data on Inhibition

The potency of vinyl sulfone inhibitors is typically quantified by their second-order rate constants of inactivation (kinact/Ki) or by IC₅₀ values under specific conditions. Below is a summary of representative data for key inhibitors against various parasitic proteases.

InhibitorTarget ProteaseOrganismInhibition DataReference(s)
K11777 CruzainTrypanosoma cruziIC₅₀ = 2 nM[10]
K11017 Falcipain-3Plasmodium falciparumIC₅₀ = 3 nM[3]
Mu-Leu-Hph-VSPh FalcipainPlasmodium falciparumPotent inhibition at nanomolar concentrations[12]
Various Falcipain-2/3Plasmodium falciparumInhibition at low nanomolar concentrations for optimal compounds[11]
2d RhodesainTrypanosoma bruceiKi = 3 nM (slow-tight binding)[14]

Experimental Protocols

The evaluation of vinyl sulfone inhibitors involves a series of standardized biochemical and cell-based assays.

This protocol outlines the determination of second-order inactivation rates for irreversible inhibitors.

  • Enzyme Preparation: Recombinant protease is expressed and purified. The enzyme concentration is determined, and its activity is confirmed using a specific fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC).

  • Inhibitor Preparation: The vinyl sulfone inhibitor is dissolved in a suitable solvent like DMSO to create a stock solution, which is then serially diluted.

  • Inactivation Reaction: The protease and inhibitor are pre-incubated together in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT) for various time intervals.

  • Activity Measurement: At each time point, an aliquot of the enzyme-inhibitor mixture is transferred to a microplate well containing the fluorogenic substrate.

  • Data Acquisition: The rate of substrate hydrolysis is measured by monitoring the increase in fluorescence over time using a plate reader.

  • Data Analysis: The observed rate of inactivation (kobs) is determined for each inhibitor concentration by plotting the natural log of the residual enzyme activity against the pre-incubation time. The second-order rate constant (kinact/Ki) is then calculated from a secondary plot of kobs versus inhibitor concentration.

Experimental_Workflow Start Start Prep_Enzyme Prepare Recombinant Protease Start->Prep_Enzyme Prep_Inhibitor Prepare Serial Dilutions of Vinyl Sulfone Start->Prep_Inhibitor Incubate Pre-incubate Enzyme and Inhibitor at Various Time Points Prep_Enzyme->Incubate Prep_Inhibitor->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Read) Add_Substrate->Measure Analyze Calculate k_obs and k_inact/K_i Measure->Analyze End End Analyze->End

Caption: Workflow for determining enzyme inactivation kinetics.

This protocol assesses the inhibitor's ability to halt the growth of parasites in a cell culture model.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes using standard in vitro conditions (e.g., RPMI 1640 medium, 10% human serum, at 37°C in a gas mixture of 5% O₂, 5% CO₂, 90% N₂).

  • Assay Setup: Synchronized ring-stage parasites are plated in 96-well plates. The test compounds (vinyl sulfones) are added at various concentrations.

  • Incubation: The plates are incubated for a full developmental cycle (e.g., 48-72 hours).

  • Growth Measurement: Parasite proliferation is quantified. A common method is the SYBR Green I-based fluorescence assay, which measures DNA content. Alternatively, metabolic activity can be assessed via [³H]hypoxanthine uptake.[12]

  • Data Analysis: The fluorescence or radioactivity readings are plotted against inhibitor concentration. The EC₅₀ value (the concentration that inhibits 50% of parasite growth) is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

Foundational research has firmly established peptidyl vinyl sulfones as a versatile and potent class of cysteine protease inhibitors.[9][16] Their mechanism of action is well-understood, and their efficacy against critical parasitic proteases has been demonstrated extensively in vitro and in preclinical models.[1][11] The journey of K11777 from a laboratory compound to a clinical candidate for Chagas disease validates the therapeutic potential of this scaffold.[10] Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these inhibitors, exploring new applications against emerging pathogens, and developing novel, more selective vinyl sulfone derivatives.[17]

References

Methodological & Application

Application Notes & Protocols for In Vivo Administration of LHVS and Other Vinyl Sulfone Cathepsin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive guide for the in vivo application of Morpholineurea-leucine homophenylalanine vinyl sulfone (LHVS) and related vinyl sulfone-based inhibitors targeting cysteine cathepsins. The protocols and data are synthesized from preclinical studies to aid in the design and execution of animal experiments.

Introduction and Mechanism of Action

Vinyl sulfones, such as this compound, are a class of potent, irreversible inhibitors of cysteine proteases.[1][2] They are characterized by an electrophilic vinyl sulfone "warhead" that functions as a Michael acceptor.[3] This group forms a stable, covalent thioether bond with the thiol of the active site cysteine residue in target proteases, leading to irreversible inactivation.[4]

This compound itself is a broad-spectrum inhibitor of cathepsins, including Cathepsin S, K, L, and B.[1][5] Its utility lies in preclinical models where broad inhibition of cathepsin activity is desired. More selective vinyl sulfone inhibitors have also been developed from the this compound scaffold to target specific cathepsins, such as Cathepsin S (CatS), a key enzyme in immune regulation.[5][6][7] CatS is primarily responsible for the degradation of the MHC class II-associated invariant chain (Ii) in antigen-presenting cells (APCs), a critical step for loading peptides onto MHC class II molecules for presentation to CD4+ T cells.[6] Inhibition of CatS is therefore a therapeutic strategy for autoimmune diseases and certain cancers.[5][6][8]

Signaling Pathway: Cathepsin S in Antigen Presentation

The following diagram illustrates the role of Cathepsin S in the MHC Class II antigen presentation pathway and the mechanism of its inhibition by an this compound inhibitor.

G Mechanism of Cathepsin S Inhibition cluster_0 Endosome/Lysosome of APC cluster_1 Cell Surface MHCII_Ii MHC-II αβ-Ii Complex MHCII_CLIP MHC-II-CLIP Complex MHCII_Ii->MHCII_CLIP Proteolysis Ii_p10 Ii p10 Fragment (Biomarker) MHCII_CLIP->Ii_p10 Accumulates upon inhibition MHCII_Peptide Peptide-Loaded MHC-II MHCII_CLIP->MHCII_Peptide Peptide Loading CatS Cathepsin S (Enzyme) CatS->MHCII_CLIP Cleaves CLIP This compound This compound Inhibitor This compound->CatS Irreversible Inhibition Peptide Antigenic Peptide Peptide->MHCII_Peptide T_Cell CD4+ T-Cell Activation MHCII_Peptide->T_Cell Antigen Presentation

Caption: Cathepsin S cleaves the Ii chain, allowing peptide loading onto MHC-II for T-cell activation.

Application Notes for In Vivo Use

Formulation and Vehicle Selection

Vinyl sulfone inhibitors are often hydrophobic and require a suitable vehicle for in vivo delivery. The choice of vehicle depends on the administration route and the inhibitor's solubility.

  • Aqueous Solutions: For inhibitors with sufficient solubility, sterile Phosphate-Buffered Saline (PBS) or 5% Dextrose can be used.[6][9] This is the simplest and often best-tolerated option.

  • Co-solvent Systems: For poorly soluble compounds, a co-solvent system is necessary. A common formulation involves:

    • 5-10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.

    • 10-40% PEG400 (Polyethylene glycol 400): A non-toxic viscosity-enhancing agent that improves solubility.

    • 5-10% Tween 80 or Cremophor EL: Surfactants to prevent precipitation in the aqueous phase.

    • q.s. with Saline or PBS: To bring the solution to the final volume.

    • Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. Always perform a small-scale formulation test to check for precipitation.

Routes of Administration

The choice of administration route affects the inhibitor's pharmacokinetics and biodistribution.[10][11][12]

  • Intraperitoneal (IP): Common for systemic delivery in rodent models. It offers good absorption into the bloodstream. A CatS inhibitor was administered daily via IP injection in a mouse model of Sjögren syndrome.[6]

  • Subcutaneous (SC): Provides slower, more sustained release compared to IP or IV routes. This compound has been administered subcutaneously at doses of 3-30 mg/kg in neuropathic rat models.[1]

  • Intravenous (IV): Ensures 100% bioavailability and rapid distribution. This route is useful for pharmacokinetic studies but may lead to a shorter half-life.[11][13]

  • Direct Injection: For localized effects, direct administration (e.g., intrathecal or intraventricular) can be used to bypass the blood-brain barrier and target the central nervous system.[1][14]

Biomarkers for Target Engagement

Confirming that the inhibitor has reached its target and is active in vivo is crucial. For CatS inhibitors, the accumulation of a 10 kDa fragment of the invariant chain (Ii p10) serves as a reliable biomarker of target engagement.[9] Following treatment, tissues of interest (e.g., spleen, lymph nodes) can be harvested, and the accumulation of Ii p10 can be quantified by Western blot.

Quantitative Data from Preclinical Studies

The following table summarizes dosing parameters from various in vivo studies using this compound and other cathepsin inhibitors.

Inhibitor NameTarget(s)Animal ModelDoseRouteFrequencyKey Finding/EffectCitation
This compound Pan-CathepsinNeuropathic Rat3-30 mg/kgSCSingle DoseDose-dependent reversal of mechanical hyperalgesia.[1]
This compound Cathepsin STBI Mouse ModelNot specifiedIntraventricularSingle DoseReduced inflammation and brain edema; improved neurobehavioral function.[14]
Clik60 Cathepsin SSjögren Syndrome Mouse0.1 mg/mouse/dayIPDailyBlocked lymphocytic infiltration and abrogated autoantibody production.[6]
VBY-999 Cathepsin SCF-like Lung Disease Mouse100 mg/kgSCDailyReduced inflammatory cell infiltration.[9]
CA074 Cathepsin BSjögren Syndrome Mouse0.1 mg/mouse/dayIPDailyNo significant effect on autoimmune lesions in this model.[6]
Clik148 Cathepsin LSjögren Syndrome Mouse0.1 mg/mouse/dayIPDailyNo significant effect on autoimmune lesions in this model.[6]

Detailed Experimental Protocols

Protocol 1: General Preparation and IP Administration of an this compound Inhibitor

This protocol provides a general method for formulating and administering a hydrophobic vinyl sulfone inhibitor to mice via intraperitoneal injection.

Materials:

  • This compound or other vinyl sulfone inhibitor

  • Dimethyl sulfoxide (B87167) (DMSO), sterile filtered

  • PEG400, sterile

  • Sterile 0.9% Saline

  • Sterile 1.5 mL microcentrifuge tubes

  • Insulin syringes (e.g., 28-31G)

Procedure:

  • Vehicle Preparation (Example: 10% DMSO, 40% PEG400, 50% Saline):

    • In a sterile tube, combine 100 µL of DMSO and 400 µL of PEG400.

    • Vortex thoroughly until the solution is homogenous.

    • Add 500 µL of sterile saline.

    • Vortex again until the solution is clear and fully mixed. This is the final vehicle.

    • Note: Prepare fresh vehicle for each experiment.

  • Dosing Solution Preparation:

    • Calculate the required amount of inhibitor based on the desired dose (e.g., 10 mg/kg) and the number and average weight of the animals. Assume a dosing volume of 10 mL/kg (or 0.1 mL per 10g mouse).

    • Example Calculation (for a 25g mouse at 10 mg/kg):

      • Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

      • Dosing volume = 10 mL/kg * 0.025 kg = 0.25 mL

      • Required concentration = 0.25 mg / 0.25 mL = 1 mg/mL

    • Weigh the required amount of inhibitor and place it in a sterile microcentrifuge tube.

    • Add the DMSO portion of the vehicle first (e.g., for 1 mL final volume, add 100 µL DMSO) and vortex until the powder is fully dissolved.

    • Add the remaining vehicle components (e.g., 400 µL PEG400, then 500 µL saline), vortexing between each addition.

    • Ensure the final solution is clear and free of precipitation.

  • Administration:

    • Weigh each animal immediately before dosing to calculate the precise injection volume.

    • Properly restrain the mouse (e.g., by scruffing the neck) to expose the abdomen.

    • Tilt the mouse slightly head-down.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume smoothly.

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Western Blot for Ii p10 Fragment Accumulation (Target Engagement)

This protocol describes how to detect the accumulation of the Ii p10 fragment in splenocytes as a biomarker for Cathepsin S inhibition.[9]

Materials:

  • Spleens from treated and vehicle-control animals

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Primary antibody against Invariant Chain (Ii)

  • Primary antibody for a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Tissue Lysis:

    • Harvest spleens and immediately place them in ice-cold PBS.

    • Homogenize the tissue (e.g., using a Dounce homogenizer or by mechanical disruption) in ice-cold RIPA buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and store it at -80°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel (a high percentage gel, e.g., 15% or 4-20% gradient, is recommended to resolve the small 10 kDa fragment).

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the invariant chain overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and capture the signal using an imaging system. The Ii p10 fragment will appear as a band at ~10 kDa.

    • Probe for a loading control (e.g., β-actin) to ensure equal protein loading.

General Experimental Workflow

The diagram below outlines a typical workflow for an in vivo study using an this compound inhibitor.

G In Vivo Inhibitor Study Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Select Animal Model & Inhibitor B Develop Formulation & Dosing Regimen A->B C Administer Inhibitor & Vehicle to Cohorts B->C D Monitor Animals & Collect Phenotypic Data (e.g., tumor size, symptoms) C->D E Harvest Tissues (e.g., Spleen, Tumor) D->E F Confirm Target Engagement (e.g., Western Blot for Ii p10) E->F G Analyze Endpoints (e.g., Histology, Cytokine levels) E->G H Statistical Analysis & Interpretation F->H G->H

Caption: A typical workflow for an in vivo study, from preparation and execution to final analysis.

References

Application Notes and Protocols for Preparing LHVS Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LHVS (L-homoarginine vinyl sulfone) is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases, with notable activity against cathepsins, including cathepsins L and S.[1] These proteases play crucial roles in various physiological and pathological processes, including immune responses, extracellular matrix remodeling, and cancer progression.[2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Data Presentation

Quantitative data for the preparation and use of this compound are summarized in the table below for easy reference.

ParameterValueNotes
Molecular Weight ~400-500 g/mol Note: The exact molecular weight can vary slightly depending on the specific salt form. Please refer to the manufacturer's certificate of analysis.
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a common solvent for this class of inhibitors and is suitable for most cell culture applications.[4][5][6]
Recommended Stock Solution Concentration 10 mMA 10 mM stock solution provides a convenient concentration for subsequent dilutions to typical working concentrations.
Storage Temperature -20°CAliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[4][5]
Typical Working Concentration (in vitro) 1 nM - 50 µMThe effective concentration is cell-type and application dependent. For specific inhibition of cathepsin S, concentrations of 1-5 nM have been reported to be effective in HOM2 cells. For broader cathepsin inhibition (K, L, S, and B), 5 µM has been shown to be effective in osteoclasts.[1]
In vivo Dosage (Rat Model) 3-30 mg/kg (subcutaneous) or 1-50 nmol (intrathecal)These dosages have been reported in studies on neuropathic pain.[1]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • -20°C freezer

Protocol for Preparing a 10 mM this compound Stock Solution
  • Preparation: Perform all steps in a clean, sterile environment, such as a laminar flow hood, to minimize the risk of contamination.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of this compound with a molecular weight of 450 g/mol , you would weigh out 0.45 mg of the compound.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Aliquoting:

    • Dispense the stock solution into small, single-use aliquots (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage:

    • Clearly label the aliquots with the name of the compound (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C for long-term storage.[4][5]

Protocol for Diluting this compound Stock Solution for Cell Culture Experiments
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.

    • Important: To avoid solvent toxicity in cell culture, the final concentration of DMSO should typically be kept below 0.5% (v/v), and ideally below 0.1%.[7][8]

  • Application: Add the diluted this compound solution to your cell cultures and mix gently by swirling the plate or flask.

  • Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the this compound-treated samples) in your experiments to account for any effects of the solvent.

Mandatory Visualizations

Signaling Pathways Affected by this compound

This compound, by inhibiting cathepsins L and S, can interfere with several key signaling pathways. Cathepsins are involved in the degradation of extracellular matrix (ECM) components, which can impact cell migration, invasion, and signaling through ECM receptors. They also play a role in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules, thereby modulating the immune response. Furthermore, cathepsin L has been implicated in the PI3K-Akt signaling pathway.[9]

LHVS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell / Cancer Cell ECM Extracellular Matrix (e.g., Collagen, Elastin) ECM_Receptor ECM Receptor (e.g., Integrins) ECM->ECM_Receptor PI3K PI3K ECM_Receptor->PI3K Antigen Exogenous Antigen MHC_II MHC Class II Antigen->MHC_II This compound This compound Cathepsin_LS Cathepsin L & S This compound->Cathepsin_LS Inhibits Cathepsin_LS->Antigen Processes ECM_Degradation ECM Degradation Cathepsin_LS->ECM_Degradation Antigen_Presentation Antigen Presentation to T-cells MHC_II->Antigen_Presentation Akt Akt PI3K->Akt Cell_Signaling Downstream Signaling (Proliferation, Survival, Migration) Akt->Cell_Signaling ECM_Degradation->ECM

Caption: this compound inhibits Cathepsins L & S, affecting ECM degradation and antigen presentation.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the sequential steps for the proper preparation and storage of an this compound stock solution.

LHVS_Workflow start Start: Obtain this compound Powder weigh 1. Weigh this compound Powder Accurately start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex Until Completely Dissolved dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot label_store 5. Label and Store at -20°C aliquot->label_store end End: Ready for Experimental Use label_store->end

Caption: Workflow for preparing a stable this compound stock solution for research.

References

Application Notes and Protocols for Cathepsin Activity Assay Using LHVS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsins are a group of proteases, primarily found in lysosomes, that play a critical role in protein degradation and turnover. Dysregulation of cathepsin activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the measurement of cathepsin activity and the screening of potential inhibitors are crucial areas of research in drug development.

This document provides a detailed protocol for a fluorometric cathepsin activity assay, with a specific focus on the use of Morpholino-leucyl-homophenylalanyl-vinyl sulfone (LHVS), a potent, irreversible, and cell-permeable pan-cathepsin inhibitor. This compound acts as a covalent modifier of the active site cysteine residue in cysteine cathepsins.[1] The protocols outlined below are suitable for determining the inhibitory potential of compounds like this compound and for dissecting the activity of specific cathepsins within a mixed sample.

Principle of the Assay

The cathepsin activity assay described here is a fluorescence-based method that utilizes a synthetic peptide substrate conjugated to a fluorescent reporter molecule, such as 7-amino-4-trifluoromethylcoumarin (AFC). When the peptide substrate is cleaved by an active cathepsin, the AFC is released, resulting in a quantifiable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the cathepsin activity. By introducing an inhibitor like this compound, the reduction in the rate of fluorescence generation can be measured to determine the extent of inhibition.

Data Presentation

The inhibitory activity of this compound against various cathepsins can be quantified and compared. While this compound is known as a pan-cathepsin inhibitor, its potency can vary between different cathepsin isoforms.

Cathepsin IsoformInhibitorReported IC50 / Effective ConcentrationNotes
Cathepsin SThis compound1-5 nMAt this concentration, this compound can specifically inhibit Cathepsin S in certain cell types, leaving other cysteine proteases active.[1]
Cathepsin KThis compoundInhibited at 5 µMA specific IC50 value is not readily available in the literature, but effective inhibition is observed at this concentration.[1]
Cathepsin LThis compoundInhibited at 5 µMA specific IC50 value is not readily available in the literature, but effective inhibition is observed at this concentration.[1]
Cathepsin BThis compoundInhibited at 5 µMA specific IC50 value is not readily available in the literature, but effective inhibition is observed at this concentration.[1]

Experimental Protocols

Protocol 1: General Cathepsin Activity Assay

This protocol provides a general method for measuring the activity of a specific cathepsin (e.g., Cathepsin B, L, or S) in a sample, such as cell lysate or purified enzyme.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail (without cysteine protease inhibitors).

  • Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, and 5 mM Dithiothreitol (DTT). Prepare fresh.

  • Cathepsin Substrate: e.g., Ac-RR-AFC (for Cathepsin B) or Z-FR-AFC (for Cathepsin L/S). Reconstitute in DMSO to a stock concentration of 10 mM.

  • Purified Cathepsin Enzyme or Cell Lysate: Prepare cell lysate by incubating cells in Lysis Buffer on ice for 30 minutes, followed by centrifugation to pellet debris.

  • 96-well black, flat-bottom microplate.

  • Fluorescence microplate reader with excitation at 400 nm and emission at 505 nm.

Procedure:

  • Sample Preparation:

    • Thaw purified enzyme or cell lysate on ice.

    • Dilute the enzyme or lysate to the desired concentration in pre-chilled Assay Buffer.

  • Assay Setup:

    • Add 50 µL of diluted enzyme or cell lysate to each well of the 96-well plate.

    • Include a "no enzyme" control with 50 µL of Assay Buffer for background fluorescence measurement.

  • Reaction Initiation:

    • Prepare a working solution of the cathepsin substrate by diluting the 10 mM stock to 200 µM in Assay Buffer.

    • Add 50 µL of the 200 µM substrate solution to each well to start the reaction. The final substrate concentration will be 100 µM.

  • Incubation and Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity (Ex/Em = 400/505 nm) every 1-2 minutes for at least 30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all readings.

    • Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve.

    • Cathepsin activity can be expressed as Relative Fluorescence Units (RFU) per minute.

Protocol 2: Cathepsin Inhibition Assay with this compound

This protocol is designed to determine the inhibitory effect of this compound on cathepsin activity, for instance, to calculate its IC50 value.

Materials:

  • All materials from Protocol 1.

  • This compound Inhibitor: Reconstitute in DMSO to a stock concentration of 1 mM.

Procedure:

  • This compound Dilution Series:

    • Prepare a serial dilution of this compound in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 nM to 10 µM).

  • Pre-incubation with Inhibitor:

    • In the 96-well plate, add 40 µL of diluted enzyme or cell lysate to each well.

    • Add 10 µL of each this compound dilution to the respective wells.

    • Include a "no inhibitor" control (with 10 µL of Assay Buffer containing the same percentage of DMSO as the this compound dilutions).

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Following the pre-incubation, add 50 µL of the 200 µM substrate solution to each well.

    • Immediately begin measuring the fluorescence kinetically as described in Protocol 1, step 4.

  • Data Analysis:

    • Calculate the rate of reaction for each this compound concentration.

    • Normalize the data by setting the activity of the "no inhibitor" control to 100%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

experimental_workflow Experimental Workflow for Cathepsin Activity Assay with this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare Sample (Cell Lysate or Purified Enzyme) pre_incubation Pre-incubate Sample with this compound (30 min, 37°C) prep_sample->pre_incubation prep_this compound Prepare this compound Dilution Series prep_this compound->pre_incubation prep_substrate Prepare Substrate (e.g., Z-FR-AFC) reaction_init Initiate Reaction with Substrate prep_substrate->reaction_init pre_incubation->reaction_init measurement Kinetic Measurement (Fluorescence, 37°C) reaction_init->measurement calc_rate Calculate Reaction Rate measurement->calc_rate plot_data Plot % Inhibition vs. [this compound] calc_rate->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for determining cathepsin inhibition by this compound.

mechanism_of_action Mechanism of Covalent Inhibition of Cathepsin by this compound cluster_enzyme Cathepsin Active Site Cys Cysteine (Cys-SH) Michael_adduct Michael Adduct (Covalent Bond) Cys->Michael_adduct Nucleophilic Attack His Histidine (His) His->Cys Deprotonates This compound This compound (Vinyl Sulfone) This compound->Michael_adduct Michael Acceptor Inactive_enzyme Inactive Enzyme Michael_adduct->Inactive_enzyme Irreversible Inhibition

Caption: Covalent modification of the active site cysteine by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LHVS Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Morpholino-leucine-homophenylalanine-vinyl sulfone (LHVS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively using this compound inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Morpholino-leucine-homophenylalanine-vinyl sulfone) is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases, particularly cathepsins.[1] Its vinyl sulfone moiety is responsible for its biological activity, which involves covalently binding to the active site of these proteases.[2] this compound is considered non-selective as it can inhibit multiple cathepsins, including Cathepsin S, K, L, and B.[1][2] This inhibition can lead to various cellular effects, such as decreased actin ring formation and impaired protein secretion.[1]

Q2: How do I choose a starting concentration for my in vitro experiment?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific cathepsin you are targeting. A dose-response experiment is crucial.

  • For highly specific inhibition of Cathepsin S, concentrations as low as 1-5 nM have been used in HOM2 cells, leaving other cathepsins active.[1]

  • For broader inhibition of Cathepsins K, L, S, and B in osteoclasts, a concentration of 5 µM was effective.[1]

  • To inhibit T. gondii invasion, the IC50 has been reported to be 10 µM.[1]

  • For impairing microneme protein secretion in parasites, 50 µM has been used.[1]

It is recommended to perform a concentration-response curve to determine the EC50 for your specific model system.[3]

Q3: What are the recommended concentrations for in vivo studies?

A3: In vivo dosing depends on the administration route and animal model. Published starting points for studies in rats include:

  • Subcutaneous (SC) injection: A single dose of 3-30 mg/kg showed anti-hyperalgesic effects.[1]

  • Spinal delivery: 30 nmol per rat, administered daily, was shown to be antinociceptive.[1]

  • Intrathecal injection: Daily doses of 1-50 nmol per rat have been used to reverse neuropathic mechanical hyperalgesia.[1]

As with in vitro studies, these are starting points, and dose-response studies are necessary to determine the optimal concentration for your specific experimental goals.[3][4]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in DMSO to prepare a concentrated stock solution.[1] Due to the hygroscopic nature of DMSO, it is recommended to use a newly opened bottle. For stubborn precipitates, gentle heating or sonication can aid dissolution.[1] For long-term storage, aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.

Storage ConditionsDuration
Powder -20°C for 3 years; 4°C for 2 years
In Solvent (e.g., DMSO) -80°C for 6 months; -20°C for 1 month
Data sourced from MedchemExpress.[1]

Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]

Troubleshooting Guide

Q5: I'm not observing any effect from the this compound inhibitor. What could be wrong?

A5: There are several potential reasons for a lack of effect:

  • Concentration Too Low: The concentration of this compound may be insufficient for your specific cell line or target. We recommend performing a dose-response experiment with a wide range of concentrations. It is common for in vitro experiments to require significantly higher concentrations than the plasma levels observed in vivo.[3][4]

  • Inhibitor Instability: Ensure that stock solutions have been stored correctly and that working solutions are freshly prepared, especially for in vivo use.[1]

  • Solubility Issues: this compound may precipitate out of solution, especially in aqueous media. Visually inspect your media for any precipitate after adding the inhibitor. If solubility is an issue, refer to the solubility protocols for guidance on using co-solvents.[1][5]

  • Cell Permeability: While this compound is cell-permeable, the efficiency can vary between cell types. You may need to increase the incubation time to allow for sufficient intracellular accumulation.

Q6: My cells are showing high levels of toxicity. How can I mitigate this?

A6: High toxicity can confound results and may not be related to the specific inhibition of the target cathepsin.

  • Concentration Too High: The most common cause of toxicity is an excessively high concentration of the inhibitor. Lower the concentration and perform a cytotoxicity assay (e.g., using 7-AAD staining or an MTT assay) in parallel with your functional assay to determine a non-toxic working range.[6][7]

  • Off-Target Effects: this compound is a non-selective inhibitor, and its effects on multiple cathepsins could lead to toxicity.[1][2] If your experimental goal is to inhibit a specific cathepsin, consider using a more selective inhibitor if available, or use genetic methods like siRNA or CRISPR to validate that the observed phenotype is due to the inhibition of your target.[8]

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control to verify.

Q7: How can I be sure the observed phenotype is due to cathepsin inhibition and not an off-target effect?

A7: This is a critical consideration for any small molecule inhibitor.[8]

  • Use Multiple Inhibitors: If possible, use a structurally different inhibitor for the same target to see if it recapitulates the phenotype.

  • Genetic Validation: The gold standard is to use genetic approaches. Knockdown (siRNA) or knockout (CRISPR) of the target cathepsin should produce the same phenotype as the inhibitor. If the inhibitor still has an effect in knockout cells, it is acting through an off-target mechanism.[8]

  • Dose-Response Correlation: Correlate the dose-response curve for target inhibition (biochemical assay) with the dose-response curve for the cellular phenotype. The EC50 values should be similar.

  • Selective Concentration: For Cathepsin S, using a very low concentration (1-5 nM) may provide selectivity over other cathepsins.[1]

Experimental Protocols & Data

Effective Concentrations of this compound in Various Experimental Systems

The following table summarizes concentrations of this compound cited in the literature for different applications. These should be used as starting points for your own optimization.

ApplicationSystem/Cell LineConcentrationTarget(s)Reference
Specific Cathepsin S InhibitionHOM2 Cells1-5 nMCathepsin S[1]
Broad Cathepsin InhibitionWild-type osteoclasts5 µMCathepsins K, L, S, B[1]
Inhibition of T. gondii InvasionT. gondii tachyzoites10 µM (IC50)Cysteine Proteases[1]
Impaired Protein SecretionT. gondii tachyzoites50 µMCysteine Proteases[1]
Anti-hyperalgesiaNeuropathic Rats (SC)3-30 mg/kgCathepsins[1]
AntinociceptionNeuropathic Rats (Spinal)30 nmol/ratCathepsins[1]
Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Weigh out the required amount of this compound powder.

    • Add pure, fresh DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly. If needed, use an ultrasonic bath to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months.[1]

  • Working Solution (In Vitro):

    • Thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution directly into your pre-warmed cell culture medium to the desired final concentration immediately before adding to cells.

    • Important: Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤0.1%).

Protocol 2: Determining Optimal Inhibitor Concentration (In Vitro Dose-Response)
  • Cell Plating: Plate your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of this compound dilutions in culture medium. A common approach is to use half-log or full-log dilutions (e.g., 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, etc.).[3] Include a vehicle-only (e.g., DMSO) control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay: Perform your desired functional assay (e.g., proliferation, cytokine production, protein expression).

  • Data Analysis: Plot the assay response against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Protocol 3: Assessing Cytotoxicity
  • Follow steps 1-4 of the dose-response protocol above.

  • Assay: At the end of the incubation period, measure cell viability using a standard method such as:

    • MTT/XTT Assay: Measures metabolic activity.

    • Trypan Blue Exclusion: Counts viable vs. non-viable cells.

    • 7-AAD or Propidium Iodide Staining: Use flow cytometry to identify non-viable cells.[6]

  • Data Analysis: Plot cell viability against the log of the this compound concentration to determine the toxic concentration range. This should be compared with the effective concentration range from your functional assay.

Visual Guides and Workflows

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement A Determine Starting Concentration Range (Based on Literature) B Prepare Fresh Stock Solution in DMSO A->B C Perform Dose-Response Experiment B->C D Perform Parallel Cytotoxicity Assay B->D E Analyze Functional Endpoint C->E G Determine CC50 (Cytotoxic Concentration) D->G F Calculate EC50 (Effective Concentration) E->F H Calculate Selectivity Index (CC50 / EC50) F->H G->H I Select Optimal Non-Toxic Concentration for Future Experiments H->I

Caption: Workflow for optimizing this compound inhibitor concentration.

G start Start Troubleshooting issue What is the issue? start->issue no_effect No Observable Effect issue->no_effect No Effect high_tox High Cell Toxicity issue->high_tox Toxicity sol_no_effect1 Increase Concentration (Perform Dose-Response) no_effect->sol_no_effect1 sol_no_effect2 Check Inhibitor Stability & Solubility no_effect->sol_no_effect2 sol_no_effect3 Increase Incubation Time no_effect->sol_no_effect3 sol_high_tox1 Decrease Concentration high_tox->sol_high_tox1 sol_high_tox2 Run Cytotoxicity Assay to Find Non-Toxic Range high_tox->sol_high_tox2 sol_high_tox3 Check for Off-Target Effects (Use Genetic Controls) high_tox->sol_high_tox3 sol_high_tox4 Run Vehicle-Only Control high_tox->sol_high_tox4 end Problem Resolved sol_no_effect1->end sol_no_effect2->end sol_no_effect3->end sol_high_tox1->end sol_high_tox2->end sol_high_tox3->end sol_high_tox4->end

Caption: Decision tree for troubleshooting this compound experiments.

G cluster_protease Cysteine Protease (e.g., Cathepsin) ActiveSite Cys25 (Active Site) InactiveComplex Irreversible Covalent Complex (Inactivated Enzyme) ActiveSite->InactiveComplex Forms covalent bond This compound This compound Inhibitor (Vinyl Sulfone) This compound->ActiveSite Targets and binds to active site thiol

Caption: Mechanism of irreversible inhibition by this compound.

References

Technical Support Center: LHVS Inhibitor Stability and Use in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using the LHVS (Morpholinurea-leucine-homophenylalanine-vinylsulfone-phenyl) inhibitor in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it inhibit?

A1: this compound is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases.[1] It primarily targets cathepsins, including cathepsin S, K, L, and B.[2] The vinyl sulfone moiety of this compound covalently modifies the active site thiol of these proteases, leading to their irreversible inactivation.[1] Due to its broad-spectrum activity against these cathepsins, it is considered a non-selective inhibitor.[3]

Q2: What are the common applications of this compound in cell culture experiments?

A2: this compound is utilized in a variety of in vitro studies to investigate the roles of the cathepsins it inhibits. Common applications include:

  • Studying Antigen Presentation: By inhibiting cathepsin S, this compound can be used to probe the mechanisms of MHC class II antigen processing and presentation.[4]

  • Investigating Apoptosis and Autophagy: As an inhibitor of cathepsins B and L, this compound can help elucidate the roles of these proteases in programmed cell death and cellular recycling pathways.[5][6]

  • Cancer Research: The roles of cathepsins in tumor progression and metastasis can be explored using this compound to block their activity in cancer cell lines.

  • Neuroscience Research: this compound has been used to study the involvement of cathepsins in neuroinflammatory processes and pain signaling.[3]

Q3: How stable is this compound in cell culture media?

A3: The stability of this compound in cell culture media is a critical factor for experimental design. While specific quantitative data for this compound is limited, the stability of peptide vinyl sulfones is known to be influenced by pH and the presence of nucleophiles. One study on a dipeptide vinyl sulfone inhibitor reported a half-life of 97 minutes at a pH of 7.5, which is similar to that of typical cell culture media.[7] The presence of serum in the media may also affect stability, as serum proteins can potentially interact with the inhibitor.[8][9]

For experimental planning, it is recommended to either determine the stability empirically under your specific conditions or to replenish the inhibitor at regular intervals for long-term experiments.

Table 1: Estimated Stability of this compound and Other Protease Inhibitors in Aqueous Solutions

InhibitorClassReported/Estimated Half-life in Aqueous Solution (pH ~7.4, 37°C)Notes
This compound Peptide Vinyl Sulfone~90-120 minutes (Estimated) Based on data for similar dipeptide vinyl sulfone inhibitors.[7] Stability can be affected by media components.
Leupeptin Peptide AldehydeSeveral hoursGenerally more stable than vinyl sulfones but is a reversible inhibitor.
MG-132 Peptide Aldehyde~30 minutesKnown to be relatively unstable in aqueous solutions.
Bortezomib Boronic AcidStable for several daysMuch more stable in aqueous solution compared to peptide aldehydes and vinyl sulfones.

This data is for illustrative purposes and may vary depending on specific experimental conditions.

Q4: What is the recommended storage and handling for this compound?

A4: For long-term storage, this compound powder should be stored at -20°C. Stock solutions are typically prepared in DMSO. While a 2 mg/mL solution in DMSO is possible, it is advisable to prepare concentrated stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For cell culture experiments, it is recommended to prepare fresh working solutions from the stock solution just before use.[2]

Troubleshooting Guide

Issue 1: My protein of interest is not stabilized after this compound treatment.
Possible Cause Suggested Solution
Inhibitor Instability This compound has a limited half-life in cell culture media. For long-term experiments (>2 hours), consider replenishing the media with fresh this compound at regular intervals.
Incorrect Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and target. Titrate the inhibitor concentration to find the effective range without causing excessive toxicity.
Protein is Not Degraded by this compound-sensitive Cathepsins The protein of interest may be degraded by other proteases or pathways (e.g., the proteasome). Use a broad-spectrum protease inhibitor cocktail to confirm if the degradation is protease-mediated. Consider using specific inhibitors for other protease classes.
Cellular Permeability Issues Although this compound is cell-permeable, different cell lines can have varying rates of uptake. Confirm target engagement by measuring the activity of a known cathepsin substrate in cell lysates after treatment.
Issue 2: I am observing unexpected off-target effects or cytotoxicity.
Possible Cause Suggested Solution
High Inhibitor Concentration High concentrations of this compound may lead to off-target effects due to the reactivity of the vinyl sulfone group with other cellular thiols.[10] Reduce the inhibitor concentration to the lowest effective dose.
Irreversible Inhibition As an irreversible inhibitor, prolonged exposure to this compound can lead to a cumulative effect and cytotoxicity.[11] Reduce the incubation time or use a lower concentration for extended experiments.
Inhibition of Multiple Cathepsins This compound is non-selective and inhibits multiple cathepsins (S, K, L, B). The observed phenotype may be a result of inhibiting a combination of these proteases. Consider using more selective inhibitors for individual cathepsins to dissect the specific pathways involved.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically <0.1%).
Issue 3: I am seeing variability in my results between experiments.
Possible Cause Suggested Solution
Inconsistent Inhibitor Activity Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Variations in Cell Culture Conditions Ensure consistent cell density, passage number, and media composition between experiments. Changes in these parameters can affect cellular metabolism and inhibitor efficacy.
Presence of Serum Components in fetal bovine serum (FBS) can bind to or degrade the inhibitor.[8] If possible, perform experiments in serum-free media or reduce the serum concentration after an initial cell attachment period. If serum is required, its concentration should be kept consistent.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media by HPLC

This protocol provides a framework for determining the chemical stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound powder

  • DMSO (HPLC grade)

  • Cell culture medium (e.g., DMEM or RPMI-1640), with or without FBS

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the mobile phase for HPLC:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

    • Prepare the cell culture medium to be tested.

  • Sample Incubation:

    • Spike the cell culture medium with the this compound stock solution to a final concentration of 10 µM.

    • Aliquot the this compound-containing medium into several microcentrifuge tubes.

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove one aliquot for analysis.

    • For the t=0 sample, process it immediately after the addition of this compound.

    • To stop degradation, add an equal volume of cold acetonitrile to the aliquot. This will precipitate proteins.

    • Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Set the HPLC UV detector to a wavelength appropriate for this compound (this may need to be determined empirically, but a starting point is often around 214 nm for peptide bonds).

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared samples onto the HPLC system.

    • Run a gradient elution method to separate this compound from media components and potential degradation products. An example gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Record the chromatograms for each time point.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from a standard injection.

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the half-life.

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways affected by this compound, created using the DOT language for Graphviz.

MHC_Class_II_Antigen_Presentation cluster_antigen_uptake Antigen Uptake & Processing cluster_mhc_synthesis MHC-II Synthesis & Trafficking cluster_peptide_loading Peptide Loading Exogenous_Antigen Exogenous Antigen Endosome Endosome Exogenous_Antigen->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Peptides Antigenic Peptides Lysosome->Peptides Proteolysis Peptide_MHC_II_Complex Peptide-MHC-II Complex Peptides->Peptide_MHC_II_Complex ER Endoplasmic Reticulum MHC_II_Ii_Complex MHC-II-Ii Complex ER->MHC_II_Ii_Complex Assembly MHC_II MHC Class II MHC_II->MHC_II_Ii_Complex Invariant_Chain Invariant Chain (Ii) Invariant_Chain->MHC_II_Ii_Complex Golgi Golgi Apparatus MHC_II_Ii_Complex->Golgi MIIC MIIC Compartment Golgi->MIIC CLIP CLIP Fragment MIIC->CLIP Ii Degradation CLIP->Peptide_MHC_II_Complex CLIP-Peptide Exchange HLA_DM HLA-DM HLA_DM->Peptide_MHC_II_Complex Catalyzes Cell_Surface Cell Surface Peptide_MHC_II_Complex->Cell_Surface Transport T_Helper_Cell CD4+ T Helper Cell Cell_Surface->T_Helper_Cell Presentation Cathepsin_S Cathepsin S Cathepsin_S->MIIC Degrades Invariant Chain This compound This compound This compound->Cathepsin_S Inhibits

Caption: Role of Cathepsin S in MHC Class II Antigen Presentation.

Apoptosis_Autophagy_Pathway cluster_apoptosis Apoptosis Pathway cluster_autophagy Autophagy Pathway Lysosome_Apoptosis Lysosome Cathepsin_B_L_Apoptosis Cathepsin B/L Lysosome_Apoptosis->Cathepsin_B_L_Apoptosis Release Bid Bid Cathepsin_B_L_Apoptosis->Bid Cleavage tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome_Autophagy Lysosome Lysosome_Autophagy->Autolysosome Degradation Degradation of Contents Autolysosome->Degradation Cathepsin_B_L_Autophagy Cathepsin B/L Cathepsin_B_L_Autophagy->Degradation Mediate This compound This compound This compound->Cathepsin_B_L_Apoptosis Inhibits This compound->Cathepsin_B_L_Autophagy Inhibits

Caption: Role of Cathepsins B and L in Apoptosis and Autophagy.

Stability_Workflow Start Start Prepare_Stock Prepare 10 mM this compound stock in DMSO Start->Prepare_Stock Spike_Media Spike cell culture media to 10 µM this compound Prepare_Stock->Spike_Media Incubate Incubate at 37°C, 5% CO₂ Spike_Media->Incubate Time_Points Collect samples at time points (0, 15, 30... min) Incubate->Time_Points Time_Points->Incubate No Quench Quench with cold acetonitrile (1:1 volume) Time_Points->Quench Yes Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant HPLC_Analysis Analyze by HPLC Collect_Supernatant->HPLC_Analysis Data_Analysis Calculate % remaining vs. t=0 HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for this compound Stability Assessment.

References

Technical Support Center: Addressing LHVS Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the cysteine protease inhibitor, LHVS (L-leucyl-L-leucyl-L-valyl-methyl-sulfone), in their experiments. This resource aims to address common challenges related to this compound-induced cytotoxicity in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases, with notable activity against cathepsins K, L, S, and B.[1] It functions by covalently modifying the active site cysteine residue of these proteases, thereby inhibiting their enzymatic activity. While its primary targets are cathepsins, at higher concentrations, it may also affect other proteases, including components of the ubiquitin-proteasome system.

Q2: Why am I observing high levels of cytotoxicity in my cell line after this compound treatment?

High cytotoxicity is an expected outcome of this compound treatment, as it inhibits proteases essential for various cellular processes, including protein turnover and degradation of regulatory proteins. Inhibition of these pathways can lead to the accumulation of pro-apoptotic proteins and cell cycle arrest, ultimately resulting in cell death.[2][3] The degree of cytotoxicity will depend on the cell line's sensitivity, the concentration of this compound used, and the duration of exposure.

Q3: I am not observing the expected level of cytotoxicity. What could be the issue?

Several factors could contribute to lower-than-expected cytotoxicity:

  • Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions.

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to protease inhibitors. This could be due to lower reliance on the targeted proteases or upregulation of compensatory pathways.

  • Experimental Conditions: Suboptimal cell culture conditions, such as high cell density or the presence of serum components that may bind to the inhibitor, can affect its efficacy.

  • Incorrect Dosage: Verify the calculations for your working concentrations.

Q4: How can I determine the optimal concentration of this compound for my experiments?

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This involves treating the cells with a range of this compound concentrations and measuring cell viability after a defined period (e.g., 24, 48, or 72 hours) using assays such as MTT or LDH.

Q5: What are the potential off-target effects of this compound?

While this compound primarily targets cathepsins, its non-selective nature means it can inhibit other cysteine proteases, including calpains and components of the proteasome, particularly at higher concentrations.[4][5][6] This can lead to a broader range of cellular effects beyond cathepsin inhibition. Researchers should consider the use of more selective inhibitors if targeting a specific protease is desired.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

Possible Causes:

  • Inconsistent cell seeding density.

  • Pipetting errors during compound dilution or reagent addition.

  • Edge effects in multi-well plates.

  • Contamination of cell cultures.

Solutions:

  • Ensure a homogenous single-cell suspension before seeding.

  • Use calibrated pipettes and consider using a master mix for compound dilutions.

  • Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.

  • Regularly check cultures for contamination and practice good aseptic technique.

Problem 2: Discrepancies between different cytotoxicity assays.

Possible Causes:

  • Different assays measure different cellular parameters. For example, MTT measures metabolic activity, while LDH measures membrane integrity.

  • The timing of the assay can influence the results, as different cytotoxic mechanisms may be dominant at different time points.

Solutions:

  • Use a combination of assays to get a more comprehensive understanding of the cytotoxic mechanism (e.g., a viability assay like MTT and an apoptosis assay like Annexin V staining).

  • Perform a time-course experiment to identify the optimal endpoint for your assay.

Problem 3: Difficulty in interpreting the mechanism of cell death.

Possible Causes:

  • This compound can induce multiple cell death pathways, including apoptosis and potentially necrosis at high concentrations.

  • The contribution of different inhibited proteases (cathepsins, proteasome, calpains) to the overall cytotoxicity is unclear.

Solutions:

  • Utilize specific assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).

  • Perform western blotting to analyze the levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

  • Consider using more selective inhibitors in parallel to dissect the roles of different proteases.

Quantitative Data

Cell LineCancer TypeCompoundIC50 (µM)AssayReference
ELT3Uterine LeiomyomaMG132~0.8 (48h)MTT[7]
Breast Cancer CellsBreast CancerMG132Not specifiedNot specified[8]
Multiple Cell LinesVariousMG132VariesNot specified

Note: The IC50 value for this compound in inhibiting Toxoplasma gondii invasion has been reported as 10 µM.[1]

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer from the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the samples and controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) based on the fluorescence signals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells prepare_this compound Prepare Serial Dilutions of this compound seed_cells->prepare_this compound treat_cells Treat Cells with this compound Dilutions prepare_this compound->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate mtt_assay MTT Assay (Viability) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay annexin_v_assay Annexin V/PI Assay (Apoptosis) incubate->annexin_v_assay dose_response Generate Dose-Response Curves mtt_assay->dose_response ldh_assay->dose_response mechanism Elucidate Mechanism of Cell Death annexin_v_assay->mechanism ic50 Determine IC50 Value dose_response->ic50 end End ic50->end mechanism->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome ub Ubiquitin e1 E1 (Activating Enzyme) ub->e1 ATP e2 E2 (Conjugating Enzyme) e1->e2 e3 E3 (Ligase) e2->e3 poly_ub_protein Polyubiquitinated Protein e3->poly_ub_protein Ub proteasome 26S Proteasome protein Target Protein protein->e3 poly_ub_protein->proteasome peptides Peptides proteasome->peptides free_ub Free Ubiquitin proteasome->free_ub accumulation Accumulation of Regulatory & Misfolded Proteins This compound This compound This compound->proteasome Inhibits cell_cycle_arrest Cell Cycle Arrest accumulation->cell_cycle_arrest apoptosis Apoptosis accumulation->apoptosis

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by this compound.

References

Validation & Comparative

A Comparative Guide to LHVS and Other Cathepsin S Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cathepsin S (CatS), a lysosomal cysteine protease, has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders, certain cancers, and chronic inflammatory conditions. Its crucial role in the major histocompatibility complex (MHC) class II antigen presentation pathway and other inflammatory signaling cascades has spurred the development of various inhibitors. This guide provides a detailed comparison of the well-known, albeit non-selective, inhibitor morpholinourea-leucine-homophenylalanine-vinyl sulfone (LHVS) with other notable CatS inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations.

Performance Comparison of Cathepsin S Inhibitors

The efficacy of a cathepsin S inhibitor is determined by its potency (typically measured by IC50 or Ki values) and its selectivity against other related cathepsins, such as cathepsin K, L, and B. Lack of selectivity can lead to off-target effects and potential toxicity.

This compound is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases.[1] It acts as a pan-cathepsin inhibitor, showing activity against CatS, K, L, and B.[1] While its broad activity has made it a useful research tool, its lack of specificity is a significant drawback for therapeutic applications.[2]

In contrast, significant efforts in drug discovery have led to the development of highly potent and selective CatS inhibitors. These can be broadly categorized into covalent and non-covalent inhibitors, with many newer compounds offering reversible inhibition, a desirable characteristic for drug candidates.[2][3]

Below is a summary of the quantitative performance of this compound compared to other selected cathepsin S inhibitors.

Table 1: Potency and Selectivity of Cathepsin S Inhibitors
InhibitorTypeTargetIC50 (nM)Ki (nM)Selectivity Notes
This compound Covalent (Irreversible)Pan-CathepsinVaries (low nM range for CatS)-Non-selective, inhibits Cathepsins K, L, and B.[1][2]
LY3000328 Non-covalentCathepsin S7.7 (human), 1.67 (mouse)-Highly selective against Cathepsins K, L, B, and V.[2][4]
RO5444101 Not specifiedCathepsin S0.2 (human), 0.3 (mouse)->25,000-fold more selective for CatS over other cysteine cathepsins.[2][5]
JNJ-10329670 Non-covalentCathepsin S~1000 (cellular)34Inactive against closely related cathepsins L, F, and K.
Compound 3 (this compound derivative) Covalent (Irreversible)Cathepsin S1.2 - 2.6-More specific for CatS than this compound.[2]
ONO-5334 Not specifiedCathepsin K-0.83 (for CatS)Primarily a CatK inhibitor, but also inhibits CatS.[6]
Balicatib (AAE-581) Covalent (Reversible)Cathepsin K65000 (for CatS)-Primarily a CatK inhibitor with weaker activity against CatS.[6]

Key Signaling Pathways Involving Cathepsin S

Cathepsin S plays a pivotal role in several key biological pathways, making it an attractive target for therapeutic intervention.

MHC Class II Antigen Presentation

Cathepsin S is essential for the degradation of the invariant chain (Ii) chaperone from MHC class II molecules in antigen-presenting cells (APCs).[7] This degradation is a critical step for the loading of antigenic peptides onto MHC class II molecules, which are then presented to CD4+ T cells to initiate an adaptive immune response.[8] Inhibition of CatS blocks this process, leading to an immunosuppressive effect.[8]

MHC_Class_II_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_MIIC MIIC/Endosome cluster_Membrane Cell Membrane MHCII_Ii MHC Class II-Ii Complex Assembly Transport_Golgi Transport to Golgi MHCII_Ii->Transport_Golgi Ii_Degradation Ii Degradation Transport_Golgi->Ii_Degradation CLIP_Formation CLIP Fragment Remains Ii_Degradation->CLIP_Formation CatS Cathepsin S CatS->Ii_Degradation cleaves Ii Peptide_Loading Peptide Loading (HLA-DM) CLIP_Formation->Peptide_Loading CLIP replaced by peptide Antigen_Processing Antigen Processing Antigen_Processing->Peptide_Loading Presentation Antigen Presentation to CD4+ T-cell Peptide_Loading->Presentation

MHC Class II antigen presentation pathway.
Protease-Activated Receptor 2 (PAR2) Signaling

Extracellular Cathepsin S can cleave and activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain signaling. CatS cleaves PAR2 at a distinct site from other proteases like trypsin, exposing a novel tethered ligand that triggers downstream signaling cascades, including calcium mobilization and ERK1/2 activation. This contributes to the pro-inflammatory and nociceptive roles of Cathepsin S.

PAR2_Signaling_Pathway CatS Extracellular Cathepsin S PAR2 PAR2 Receptor CatS->PAR2 binds to Cleavage Proteolytic Cleavage PAR2->Cleavage Tethered_Ligand Tethered Ligand Exposed (KVDGTS) Cleavage->Tethered_Ligand G_Protein G-Protein Activation Tethered_Ligand->G_Protein activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, ERK1/2 activation) G_Protein->Downstream Inflammation Inflammation & Pain Downstream->Inflammation

Cathepsin S-mediated PAR2 signaling pathway.

Experimental Protocols

The evaluation of cathepsin S inhibitors typically involves a series of in vitro assays to determine potency, selectivity, and mechanism of action. A common initial step is a fluorogenic substrate-based screening assay.

Experimental Workflow for Cathepsin S Inhibitor Screening

The following diagram outlines a typical workflow for identifying and characterizing novel Cathepsin S inhibitors.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (Fluorogenic Assay) Start->HTS Hit_ID Hit Identification (Potent Inhibitors of CatS) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. Cathepsin K, L, B) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (Reversibility, Kinetics) Selectivity->Mechanism Cell_Based Cell-Based Assays (e.g., Ii degradation in APCs) Mechanism->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt

Workflow for Cathepsin S inhibitor screening.
Detailed Protocol: Fluorogenic Cathepsin S Inhibitor Screening Assay

This protocol is adapted from commercially available assay kits and is suitable for high-throughput screening in a 96- or 384-well plate format.

Materials:

  • Purified recombinant human Cathepsin S

  • Cathepsin S Assay Buffer (e.g., 50 mM sodium acetate, 4 mM DTT, pH 5.5)

  • Fluorogenic Cathepsin S substrate (e.g., Ac-VVR-AFC or Z-VVR-AMC)

  • Test inhibitors (dissolved in DMSO)

  • Positive control inhibitor (e.g., this compound or a known selective inhibitor)

  • Black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on substrate, e.g., 400/505 nm for AFC)

Procedure:

  • Reagent Preparation:

    • Prepare the Cathepsin S Assay Buffer.

    • Dilute the Cathepsin S enzyme to the desired working concentration in the assay buffer. Keep on ice.

    • Prepare serial dilutions of the test inhibitors and the positive control inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

  • Assay Plate Setup:

    • Add the diluted test inhibitors or controls to the appropriate wells of the microplate.

    • Include "enzyme-only" (positive control, with DMSO vehicle) and "no-enzyme" (negative control) wells.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the diluted Cathepsin S enzyme solution to all wells except the "no-enzyme" control.

    • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate solution by diluting it to the final working concentration in the assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time at 37°C.

  • Data Analysis:

    • For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each inhibitor concentration relative to the "enzyme-only" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Conclusion

While this compound has been a valuable tool for studying the broad effects of cysteine protease inhibition, its lack of selectivity makes it unsuitable for therapeutic development. The field has significantly advanced, yielding highly potent and selective Cathepsin S inhibitors like LY3000328 and RO5444101. The development of both covalent and non-covalent inhibitors with reversible mechanisms of action represents a significant step towards safer and more effective therapies for diseases driven by Cathepsin S activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to evaluate and compare existing and novel Cathepsin S inhibitors in the pursuit of new therapeutic agents.

References

Comparative Analysis of Vinyl Sulfone Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of vinyl sulfone inhibitors, supported by experimental data. Vinyl sulfones are a class of irreversible covalent inhibitors that have garnered significant attention for their therapeutic potential, primarily by targeting cysteine proteases and the proteasome.

Vinyl sulfone inhibitors are characterized by an electrophilic vinyl group attached to a sulfone. This "warhead" readily reacts with the nucleophilic thiol group of cysteine residues in the active site of target enzymes, forming a stable covalent bond and leading to irreversible inhibition.[1][2] This mechanism confers high potency and prolonged duration of action. While initially recognized as inhibitors of cysteine proteases, their activity extends to other enzymes with reactive nucleophiles in their active sites, such as the threonine residues in the catalytic subunits of the proteasome.[3][4][5]

Performance Comparison of Vinyl Sulfone Inhibitors

The efficacy of vinyl sulfone inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their second-order rate constant (k_inact/K_I), which reflects the efficiency of covalent modification. The following tables summarize key performance data for several vinyl sulfone inhibitors against various targets, compiled from multiple studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

InhibitorTarget ProteaseIC50 (nM)k_inact/K_I (M⁻¹s⁻¹)Reference
K11777 (Cruzipain Inhibitor) Cruzain (T. cruzi)-1,300,000[6]
Rhodesain (T. b. rhodesiense)-430,000[6]
Falcipain-3 (P. falciparum)-1,200[6]
Mu-Leu-Hph-VSPh Falcipain-2 (P. falciparum)1.5 ± 0.3280,000[7]
Falcipain-3 (P. falciparum)-150,000[7]
Z-L₃VS 20S Proteasome (Chymotrypsin-like)~50-[4]
20S Proteasome (Trypsin-like)~200-[4]
20S Proteasome (PGPH-like)~1000-[4]
Peptidyl Vinyl Sulfone 1 Cathepsin S->10,000,000[8]
Peptidyl Vinyl Sulfone 2 Cathepsin O2->100,000[8]
Peptidyl Vinyl Sulfone 3 Cathepsin L->100,000[8]

Table 1: Comparative Efficacy of Selected Vinyl Sulfone Inhibitors. This table highlights the inhibitory potency of various vinyl sulfone compounds against parasitic cysteine proteases and the human proteasome. The k_inact/K_I values demonstrate the high efficiency of these covalent inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of vinyl sulfone inhibitors.

Enzyme Inhibition Assay (Determination of IC50)

This protocol is a generalized procedure for determining the IC50 value of a vinyl sulfone inhibitor against a target protease using a fluorogenic substrate.

  • Reagents and Materials:

    • Purified recombinant target protease.

    • Fluorogenic peptide substrate specific for the target protease (e.g., Z-FR-AMC for cathepsins).

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT and 1 mM EDTA).

    • Vinyl sulfone inhibitor stock solution (in DMSO).

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the vinyl sulfone inhibitor in the assay buffer.

    • Add a fixed concentration of the target protease to each well of the microplate.

    • Add the serially diluted inhibitor to the wells and incubate for a defined pre-incubation time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for covalent bond formation.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Determination of Kinetic Constants (k_inact/K_I) for Covalent Inhibitors

This protocol outlines a method for determining the second-order rate constant (k_inact/K_I) for irreversible inhibitors.

  • Reagents and Materials:

    • Same as for the enzyme inhibition assay.

  • Procedure:

    • The target protein is incubated with the vinyl sulfone inhibitor at a range of concentrations at a constant temperature (e.g., 37°C) over a period of time (e.g., up to 7 hours).

    • At various time points, aliquots are taken, and the remaining enzyme activity is measured by adding the fluorogenic substrate.

    • The observed rate of inactivation (k_obs) for each inhibitor concentration is determined by plotting the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line is -k_obs.

    • The k_obs values are then plotted against the corresponding inhibitor concentrations.

    • The data is fitted to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]), where [I] is the inhibitor concentration.

    • From this plot, the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I) can be determined. The ratio k_inact/K_I represents the efficiency of the inhibitor.[9]

Visualizations

Mechanism of Covalent Inhibition by Vinyl Sulfones

The following diagram illustrates the mechanism by which vinyl sulfone inhibitors irreversibly inactivate cysteine proteases.

G Mechanism of Covalent Inhibition Enzyme Enzyme (Cys-SH) MichaelisComplex Non-covalent Michaelis Complex Enzyme->MichaelisComplex Ki Inhibitor Vinyl Sulfone Inhibitor Inhibitor->MichaelisComplex CovalentAdduct Irreversible Covalent Adduct MichaelisComplex->CovalentAdduct kinact caption Covalent inhibition mechanism. G Ubiquitin-Proteasome Pathway Inhibition cluster_ubiquitination Ubiquitination TargetProtein Target Protein PolyUbProtein Polyubiquitinated Protein TargetProtein->PolyUbProtein Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 E3->PolyUbProtein Proteasome 26S Proteasome PolyUbProtein->Proteasome Degradation Protein Degradation (Peptides) Proteasome->Degradation Inhibitor Vinyl Sulfone Inhibitor Inhibitor->Proteasome Inhibition caption Inhibition of the proteasome. G Experimental Workflow for Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies EnzymeAssay Enzyme Inhibition Assay (IC50, kinact/KI) SelectivityAssay Selectivity Profiling (vs. related proteases) EnzymeAssay->SelectivityAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT assay) SelectivityAssay->CytotoxicityAssay TargetEngagement Target Engagement Assay CytotoxicityAssay->TargetEngagement AnimalModel Animal Model of Disease (Efficacy studies) TargetEngagement->AnimalModel PKPD Pharmacokinetics/ Pharmacodynamics AnimalModel->PKPD caption Inhibitor evaluation workflow.

References

Validating the Inhibitory Effect of LHVS on Cathepsin K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of the vinyl sulfone inhibitor, LHVS (leucine homophenylalanine vinyl sulfone), on cathepsin K, a key enzyme implicated in bone resorption and other pathological processes. The performance of this compound is evaluated against other notable cathepsin K inhibitors, supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development efforts.

Performance Comparison of Cathepsin K Inhibitors

The inhibitory potency of this compound and other well-characterized cathepsin K inhibitors is summarized below. The data highlights the varying degrees of potency and selectivity among these compounds.

InhibitorClassTargetIC50 (nM)Ki (nM)Selectivity Profile
This compound Vinyl SulfoneHuman Cathepsin K~5000 (in osteoclasts)[1][2]-Non-selective; also inhibits cathepsins B, L, and S[1]
OdanacatibNitrileHuman Cathepsin K0.2[3][4]-Highly selective against Cathepsins B, L, and S[3][4][5]
BalicatibNitrileHuman Cathepsin K1.4[3][4]-High selectivity against Cathepsins B, L, and S[3][4]
RelacatibAzepanoneHuman Cathepsin K-0.041Low selectivity against other Cathepsins[3][6]
MV061194-Human Cathepsin K-2.5[3]High selectivity against Cathepsins L and S[3]

Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is collated from various studies. This compound is a potent, irreversible, and cell-permeable cysteine protease inhibitor[1]. At a concentration of 5 μM, this compound has been shown to inhibit cathepsins K, L, S, and B in osteoclasts[1].

Experimental Protocols

A detailed methodology for a fluorometric in vitro assay to determine the inhibitory activity of compounds against cathepsin K is provided below. This protocol is based on commonly used methods found in commercially available kits and published research[7][8][9].

Objective:

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human cathepsin K.

Materials:
  • Recombinant human Cathepsin K

  • Cathepsin K Reaction Buffer (e.g., containing DTT for enzyme activation)

  • Fluorogenic Cathepsin K Substrate (e.g., Ac-LR-AFC)

  • Test Inhibitor (e.g., this compound)

  • Control Inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = 400/505 nm)

  • DMSO (for dissolving inhibitors)

Procedure:
  • Reagent Preparation:

    • Prepare 1x Cathepsin K Reaction Buffer by diluting a concentrated stock.

    • Activate the Cathepsin K enzyme according to the manufacturer's instructions, typically by incubation in the reaction buffer containing a reducing agent like DTT.

    • Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the test inhibitor and control inhibitor in DMSO. Create a serial dilution of the test inhibitor at concentrations 10-fold higher than the desired final concentrations.

  • Assay Setup:

    • Add diluted Cathepsin K enzyme solution to all wells of the 96-well plate, except for the "Negative Control" wells.

    • Add reaction buffer to the "Negative Control" wells.

    • Add the serially diluted test inhibitor to the "Test Inhibitor" wells.

    • Add the diluent solution (e.g., reaction buffer with the same percentage of DMSO as the inhibitor solutions) to the "Positive Control" and "Negative Control" wells.

    • Add the control inhibitor to the "Control Inhibitor" wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) with gentle agitation to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Dilute the fluorogenic substrate in the reaction buffer to the desired working concentration.

    • Start the enzymatic reaction by adding the diluted substrate solution to all wells.

    • Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • Take kinetic readings over a period of 30-60 minutes at room temperature, protected from light.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Normalize the reaction rates to the "Positive Control" (100% activity) and "Negative Control" (0% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software.

Visualizing Key Processes

To better understand the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

CathepsinK_Signaling Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL secretes RANK RANK RANKL->RANK binds to Osteoclast_Precursor Osteoclast Precursor Osteoclast_Precursor->RANK Signaling_Pathways Downstream Signaling (NF-κB, MAPK, NFATc1) RANK->Signaling_Pathways activates Cathepsin_K_Gene Cathepsin K Gene (Transcription) Signaling_Pathways->Cathepsin_K_Gene enhances Pro_Cathepsin_K Pro-Cathepsin K Cathepsin_K_Gene->Pro_Cathepsin_K produces Active_Cathepsin_K Active Cathepsin K Pro_Cathepsin_K->Active_Cathepsin_K matures into Bone_Matrix Bone Matrix (Collagen Type I) Active_Cathepsin_K->Bone_Matrix degrades Bone_Resorption Bone Resorption Bone_Matrix->Bone_Resorption leads to This compound This compound (Inhibitor) This compound->Active_Cathepsin_K inhibits

Cathepsin K signaling in osteoclasts and the inhibitory action of this compound.

CathepsinK_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Serial_Dilution Perform Serial Dilution of Inhibitor Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate (Enzyme, Inhibitor, Controls) Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate at Room Temperature Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

A streamlined workflow for determining the inhibitory potential of compounds against Cathepsin K.

References

The Use of LHVS Inhibitors as a Positive Control in Protease Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate positive control is a critical step in designing robust and reliable protease inhibition assays. This guide provides a comprehensive comparison of the vinyl sulfone inhibitor, morpholinurea-leucine-homophenylalanine-vinylsulfone-phenyl (LHVS), with the well-established cysteine protease inhibitor E-64, offering insights into their mechanisms, applications, and supporting experimental data.

This compound has emerged as a potent and widely used tool compound for studying the function of cysteine proteases, particularly cathepsins. Its utility as a positive control stems from its well-defined mechanism of action and its effectiveness in both biochemical and cell-based assays.

Mechanism of Action: Irreversible Inhibition by Vinyl Sulfone

This compound is a member of the vinyl sulfone class of inhibitors, which act as irreversible, mechanism-based inhibitors of cysteine proteases. The vinyl sulfone moiety serves as a Michael acceptor, forming a stable, covalent thioether bond with the active site cysteine residue of the target protease. This covalent modification permanently inactivates the enzyme.

In contrast, while often described as irreversible, Leupeptin hemisulfate, another compound sometimes referred to as this compound, is a reversible inhibitor of serine and cysteine proteases.[1] For the purposes of this guide, "this compound" will refer to the irreversible vinyl sulfone inhibitor, morpholinurea-leucine-homophenylalanine-vinylsulfone-phenyl.

Quantitative Comparison of Inhibitory Activity

The selection of a positive control often depends on its potency against the target enzyme. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and E-64 against several key cathepsins.

InhibitorTarget ProteaseIC50 (nM)Ki (nM)Reference(s)
This compound Cathepsin S-5.9
Cathepsin L-720
Cathepsin B-39000
Cathepsin K--[2]
E-64 Cathepsin K1.4-[3][4][5]
Cathepsin L2.5-[3][4][5]
Cathepsin S4.1-[3][4][5]
Cathepsin B--

Note: IC50 and Ki values can vary depending on assay conditions, including substrate concentration and enzyme source.

Experimental Protocols

In Vitro Protease Inhibition Assay using this compound as a Positive Control

This protocol describes a general method for determining the activity of a test compound against a specific cathepsin, using this compound as a positive control.

Materials:

  • Purified recombinant human cathepsin (e.g., Cathepsin S)

  • Fluorogenic cathepsin substrate (e.g., Z-VVR-AMC for Cathepsin S)

  • Assay Buffer: 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5

  • Test compound stock solution (in DMSO)

  • This compound positive control stock solution (1 mM in DMSO)

  • DMSO (vehicle control)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

    • Prepare a working solution of this compound in assay buffer (e.g., 1 µM).

    • Prepare a working solution of the cathepsin enzyme in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup (in triplicate):

    • Blank wells: 50 µL of assay buffer.

    • Vehicle control wells: 40 µL of assay buffer + 10 µL of DMSO.

    • Test compound wells: 40 µL of assay buffer + 10 µL of each test compound dilution.

    • Positive control wells: 40 µL of assay buffer + 10 µL of this compound working solution.

  • Enzyme Addition:

    • Add 50 µL of the cathepsin enzyme working solution to all wells except the blank wells.

    • Mix gently and incubate the plate at 37°C for 15 minutes.

  • Substrate Addition and Measurement:

    • Add 100 µL of the fluorogenic substrate working solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the percent inhibition for each test compound concentration and the this compound positive control relative to the vehicle control.

    • Plot the percent inhibition versus the log of the test compound concentration to determine the IC50 value.

Cell-Based Cathepsin Activity Assay

This protocol outlines a method to assess the ability of a compound to inhibit intracellular cathepsin activity, using this compound as a positive control.

Materials:

  • Cell line expressing the target cathepsin (e.g., macrophages for Cathepsin S)

  • Cell culture medium

  • Live-cell cathepsin substrate (e.g., a cell-permeable fluorogenic substrate)

  • Test compound

  • This compound

  • Hoechst 33342 (for nuclear staining)

  • 96-well black, clear-bottom microplate

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with various concentrations of the test compound, this compound (positive control), and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).

  • Substrate and Nuclear Staining:

    • Add the live-cell cathepsin substrate and Hoechst 33342 to the cells and incubate according to the manufacturer's instructions.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the fluorescence intensity of the cleaved cathepsin substrate within the cells.

    • Normalize the substrate fluorescence intensity to the cell number (determined by Hoechst staining).

    • Calculate the percent inhibition for each treatment condition relative to the vehicle control.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Protease Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) plate Plate Setup (Blank, Vehicle, Test, Positive Control) reagents->plate compounds Prepare Test Compounds & Positive Control (this compound) compounds->plate enzyme_add Add Enzyme & Incubate plate->enzyme_add substrate_add Add Substrate enzyme_add->substrate_add read Kinetic Fluorescence Reading substrate_add->read rate Calculate Reaction Rates read->rate inhibition Calculate % Inhibition rate->inhibition ic50 Determine IC50 Values inhibition->ic50

Workflow for in vitro protease inhibitor screening.
Signaling Pathway: MHC Class II Antigen Presentation

G cluster_er Endoplasmic Reticulum cluster_endosome Endosome/Lysosome cluster_pm Plasma Membrane mhcII MHC Class II Synthesis complex MHC II-Ii Complex Formation mhcII->complex Ii Invariant Chain (Ii) Synthesis Ii->complex clip Ii Degradation to CLIP complex->clip Trafficking ag Antigen Uptake & Degradation peptide_loading Peptide Loading onto MHC II ag->peptide_loading clip->peptide_loading CLIP Removal catS Cathepsin S catS->clip Cleavage presentation Antigen Presentation to T-cell peptide_loading->presentation Transport to Surface This compound This compound This compound->catS Inhibits

Role of Cathepsin S in MHC Class II antigen presentation.

Conclusion

This compound serves as an excellent positive control in protease inhibition assays due to its potent and irreversible mechanism of action against a range of cysteine proteases, particularly cathepsins. Its utility in both biochemical and cell-based formats allows for comprehensive evaluation of test compounds. When compared to the broad-spectrum cysteine protease inhibitor E-64, this compound exhibits a different selectivity profile, making the choice of positive control dependent on the specific experimental context and the target protease. By utilizing the detailed protocols and understanding the underlying signaling pathways presented in this guide, researchers can effectively employ this compound to generate reliable and reproducible data in their drug discovery and development efforts.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.